SNX-2112
描述
Structure
3D Structure
属性
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025695 | |
| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908112-43-6, 945626-71-1 | |
| Record name | SNX-2112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNX-2112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNX-2112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Downstream Signaling Effects of SNX-2112
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms and downstream signaling consequences of SNX-2112, a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the disruption of its chaperone function and subsequent degradation of a wide array of oncogenic client proteins.[1] This guide details the principal signaling cascades affected, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visual representations of the core pathways.
Core Mechanism of Action
Hsp90 is an essential molecular chaperone responsible for the conformational maturation, stability, and activity of numerous "client" proteins.[2][3] Many of these clients are critical nodes in signal transduction pathways that drive cell proliferation, survival, and adaptation. In cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the function of mutated or overexpressed oncoproteins.
This compound functions by inhibiting the ATPase activity of Hsp90, which is essential for its chaperone cycle. This inhibition leads to the misfolding of client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. The depletion of these key proteins simultaneously disrupts multiple oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis.[2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
SNX-2112: The Active Metabolite of the Hsp90 Inhibitor Prodrug SNX-5422
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SNX-2112, the pharmacologically active metabolite of the orally bioavailable prodrug SNX-5422 (also known as PF-04929113). This compound is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. This document details the mechanism of action, preclinical pharmacology, and key experimental data related to this compound, establishing its role as a promising therapeutic agent in oncology. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity and evaluation.
Introduction
Heat Shock Protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its essential role in maintaining the conformational stability and activity of a wide array of client proteins that are often mutated or overexpressed in cancer cells, driving tumor growth and survival.[1][2][3][4] SNX-5422 is a synthetic, orally administered prodrug that is rapidly converted in vivo to its active metabolite, this compound.[4][5][6][7] this compound is a potent and selective inhibitor of Hsp90, demonstrating significant anti-tumor activity in various preclinical models of cancer.[1][5][8] This guide will focus on the core scientific and technical aspects of this compound, providing a valuable resource for researchers and professionals in the field of drug development.
Chemical Structures and Metabolic Conversion
SNX-5422 is designed as a water-soluble and orally bioavailable prodrug of this compound.[5][9] Upon oral administration, SNX-5422 undergoes rapid hydrolysis to yield the active compound this compound.[7][10] Pharmacokinetic studies have shown that after oral dosing of SNX-5422, measurable concentrations of the prodrug are often undetectable in plasma, with this compound being the predominant species observed.[5][10][11]
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Facebook [cancer.gov]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. books.rsc.org [books.rsc.org]
- 8. ashpublications.org [ashpublications.org]
- 9. rti.org [rti.org]
- 10. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The Cellular Journey of SNX-2112: An In-depth Technical Guide on Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-2112, a potent and selective synthetic inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its therapeutic efficacy is intrinsically linked to its ability to enter cancer cells, accumulate at effective concentrations, and interact with its intracellular target. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound. While direct studies on its transport mechanism are limited, this document synthesizes available data to infer its cellular entry, discusses its interaction with efflux pumps, and outlines key experimental protocols for further investigation. The information presented herein is intended to support ongoing research and development of this compound and other Hsp90 inhibitors.
Cellular Uptake of this compound
The entry of this compound into cancer cells is a critical first step for its therapeutic activity. Although direct experimental validation of the specific uptake mechanism is not extensively documented in the available literature, the physicochemical properties of this compound and related compounds suggest a likely mechanism.
Postulated Mechanism: Passive Diffusion
The prevailing hypothesis is that this compound traverses the cell membrane via passive diffusion. This is supported by studies on rationally designed analogs of this compound. To create inhibitors targeting extracellular Hsp90 (eHsp90) while minimizing intracellular effects, researchers have modified the this compound scaffold by adding polar tethers, such as alkyl sulfonate and phosphonate (B1237965) groups. These modifications, which increase the polarity of the molecule, were shown to reduce its cell permeability and cytotoxicity, indicating that the parent this compound compound is inherently cell-permeable.
dot
Caption: Postulated cellular uptake of this compound via passive diffusion.
Experimental Protocols for Cellular Uptake Analysis
To definitively elucidate the uptake mechanism of this compound, the following experimental approaches can be employed:
-
Time- and Concentration-Dependent Uptake Assay:
-
Culture cancer cells to a desired confluency in multi-well plates.
-
Incubate the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.
-
Lyse the cells and quantify the intracellular concentration of this compound using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Plot intracellular this compound concentration against time and initial extracellular concentration to determine uptake kinetics.
-
-
Temperature-Dependence Assay:
-
Perform the uptake assay at both 37°C and 4°C.
-
A significant reduction in uptake at 4°C would suggest an energy-dependent active transport mechanism, whereas minimal change would support passive diffusion.
-
Intracellular Distribution and Subcellular Localization
Once inside the cell, the distribution of this compound to different subcellular compartments will influence its interaction with Hsp90 and other potential off-target proteins. Hsp90 is predominantly a cytosolic protein but is also found in the nucleus and mitochondria.
Current Knowledge
Currently, there is a lack of published studies specifically detailing the subcellular fractionation and localization of this compound. It is presumed to be primarily localized in the cytoplasm where it can readily interact with the cytosolic Hsp90 chaperone machinery.
Experimental Protocols for Subcellular Localization
-
Subcellular Fractionation and Western Blotting:
-
Treat cancer cells with this compound.
-
Harvest the cells and perform subcellular fractionation using commercially available kits or established protocols to isolate the cytosolic, nuclear, mitochondrial, and membrane fractions.
-
Validate the purity of each fraction by Western blotting for compartment-specific marker proteins (e.g., Tubulin for cytosol, Histone H3 for nucleus, COX IV for mitochondria).
-
Quantify the concentration of this compound in each fraction by HPLC-MS/MS.
-
-
Fluorescence Microscopy:
-
Synthesize a fluorescently labeled analog of this compound.
-
Incubate live cells with the fluorescent analog.
-
Co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, Hoechst for nucleus).
-
Visualize the subcellular localization of the this compound analog using confocal fluorescence microscopy.
-
Interaction with Efflux Pumps: A Key Determinant of Intracellular Accumulation
The net intracellular concentration of this compound is a balance between its influx and efflux. ATP-binding cassette (ABC) transporters are a major family of efflux pumps that contribute to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of the cell.
This compound and its Impact on ABC Transporters
Studies have shown that this compound can influence the expression of key ABC transporters, which has important implications for its own efficacy and for combination therapies. Specifically, treatment with this compound has been observed to decrease the expression of ABCB1 (P-glycoprotein or MDR1) and ABCG2 (Breast Cancer Resistance Protein or BCRP) in cancer cells.[1] In multidrug-resistant K562/ADR cells, this compound has been shown to inhibit the expression of P-glycoprotein.
This downregulation of efflux pumps suggests a potential mechanism by which this compound could enhance its own intracellular accumulation and overcome certain forms of drug resistance.
dot
Caption: this compound's inhibitory effect on Hsp90 can lead to the downregulation of ABC transporter expression, thereby increasing intracellular drug accumulation.
Quantitative Data on this compound's Effect on ABC Transporter Expression
| Cell Line | Treatment | Target Gene | Change in Expression | Reference |
| Esophageal Cancer Stem-like Cells | 0.2 µM this compound for 24h | ABCB1 | Decreased | [1] |
| Esophageal Cancer Stem-like Cells | 0.2 µM this compound for 24h | ABCG2 | Decreased | [1] |
Experimental Protocol for Assessing ABC Transporter Expression
-
Quantitative Real-Time PCR (qRT-PCR):
-
Treat cancer cells with this compound at various concentrations and time points.
-
Isolate total RNA from the cells using a suitable extraction kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Western Blotting:
-
Treat cells as described above.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ABCB1, ABCG2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to determine changes in protein levels.
-
Summary and Future Directions
The cellular uptake and distribution of this compound are critical parameters influencing its pharmacological activity. While the current body of evidence strongly suggests that this compound enters cells via passive diffusion, direct experimental confirmation is warranted. A significant finding is the ability of this compound to downregulate the expression of the ABCB1 and ABCG2 efflux pumps, which may contribute to its efficacy and its potential for use in combination therapies to combat multidrug resistance.
Future research should focus on:
-
Definitive elucidation of the cellular uptake mechanism(s) of this compound.
-
Quantitative analysis of the subcellular distribution of this compound in various cancer cell lines.
-
Investigation into whether this compound itself is a substrate for any ABC transporters.
-
Further exploration of the signaling pathways through which this compound regulates ABC transporter expression.
A deeper understanding of the cellular pharmacokinetics of this compound will undoubtedly facilitate its clinical development and optimize its therapeutic application.
References
The Impact of Hsp90 Inhibitor SNX-2112 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression in various cancer cell lines. By targeting Hsp90, this compound disrupts the maturation and stability of key cell cycle regulators, leading to cell cycle arrest and apoptosis. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining the conformational integrity and activity of a wide array of "client" proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, including receptor tyrosine kinases, serine/threonine kinases, and transcription factors. The dependence of cancer cells on Hsp90 for the stability of these oncoproteins makes it an attractive target for cancer therapy.
This compound is a synthetic Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90 with high affinity.[1] This competitive inhibition disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins. The degradation of these critical proteins interferes with multiple signaling cascades that govern cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
This guide will explore the specific effects of this compound on cell cycle progression, presenting quantitative data from studies on various cancer cell lines and providing detailed methodologies for the key experiments used to elucidate these effects.
Quantitative Data on Cell Cycle Arrest Induced by this compound
This compound has been shown to induce cell cycle arrest in a variety of cancer cell lines. The specific phase of arrest, either G1 or G2/M, appears to be dependent on the cell type and the status of key cell cycle regulators, such as the Retinoblastoma protein (Rb).
Table 1: Effect of this compound on Cell Cycle Distribution in Human Breast Cancer Cells
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF-7 | Control (DMSO) | 65.4 | 23.8 | 10.8 | [2] |
| 100 nM this compound (24h) | 55.2 | 20.1 | 24.7 | [2] | |
| 200 nM this compound (24h) | 45.8 | 15.3 | 38.9 | [2] | |
| BT-474 | Control (DMSO) | 60 | 30 | 10 | [3] |
| 50 nM this compound (48h) | 75 | 15 | 10 | [3] | |
| MDA-MB-468 | Control (DMSO) | 55 | 25 | 20 | [3] |
| 50 nM this compound (48h) | 10 | 15 | 75 | [3] |
Data are approximate values derived from published graphical representations.
Table 2: Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| A549 | Control (DMSO) (72h) | 58.96 | 28.31 | 12.73 | |
| 2.0 µM this compound (72h) | 44.48 | 35.93 | 19.96 | ||
| H1299 | Control (DMSO) (72h) | 63.54 | 22.15 | 14.31 | |
| 4.56 µM this compound (72h) | 36.25 | 22.20 | 41.55 | ||
| H1975 | Control (DMSO) (72h) | 60.12 | 25.54 | 14.34 | |
| 9.44 µM this compound (72h) | 54.83 | 27.34 | 17.84 |
Data is presented as reported in the study.
Signaling Pathways Modulated by this compound in Cell Cycle Regulation
The cell cycle arrest induced by this compound is a direct consequence of the degradation of key Hsp90 client proteins that are integral to cell cycle progression. These include critical kinases and signaling molecules that drive cells through the different phases of the cell cycle.
Key Hsp90 Client Proteins and Downstream Effects:
-
HER2 (ErbB2): A receptor tyrosine kinase that, when overexpressed, drives proliferation. Its degradation by this compound inhibits downstream signaling through the PI3K/Akt and MAPK pathways.[3]
-
Akt: A serine/threonine kinase that promotes cell survival and proliferation. Its degradation contributes to cell cycle arrest and apoptosis.[2]
-
Raf-1: A MAP kinase kinase kinase that is a crucial component of the MAPK/ERK pathway, which regulates cell proliferation.[2]
-
CDK4/6: Cyclin-dependent kinases that, in complex with Cyclin D, phosphorylate and inactivate the Rb protein, allowing cells to progress from G1 to S phase.
-
Plk1 (Polo-like kinase 1): A key regulator of mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Its destabilization can lead to G2/M arrest.
The following diagram illustrates the primary mechanism of action of this compound, leading to the degradation of Hsp90 client proteins and subsequent cell cycle arrest.
References
- 1. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hsp90 Client Proteins Affected by SNX-2112
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition represents a key strategy in cancer therapy. SNX-2112 is a potent, synthetic, small-molecule inhibitor of Hsp90 that binds to the N-terminal ATP-binding pocket, leading to the degradation of Hsp90 client proteins. This technical guide provides a comprehensive overview of the key Hsp90 client proteins affected by this compound, presenting quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the associated molecular pathways and workflows.
Introduction to Hsp90 and the Inhibitor this compound
Heat shock protein 90 (Hsp90) is a highly conserved chaperone protein that constitutes 1-2% of total cellular proteins.[1] It plays a vital role in cellular homeostasis by facilitating the folding, maturation, and stability of a wide array of "client" proteins.[2][3] Many of these clients are key mediators of cell growth, proliferation, and survival, including protein kinases, transcription factors, and steroid hormone receptors.[1][3] In malignant cells, Hsp90 is often overexpressed and is essential for maintaining the stability of oncoproteins that drive tumor progression, making it a prime target for anticancer drug development.[4][5]
This compound is a novel, synthetic Hsp90 inhibitor that demonstrates potent antitumor activity.[6][7] Unlike the first-generation ansamycin-based inhibitors like 17-AAG, this compound is a small molecule designed for improved solubility and oral bioavailability, often administered as its prodrug, SNX-5542 (also referred to as SNX-5422).[8][9][10] this compound competitively binds to the N-terminal ATP-binding site of Hsp90, inhibiting its intrinsic ATPase activity.[11][12] This disruption of the chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90-dependent client proteins.[1][2]
Mechanism of Action of this compound
The primary mechanism of this compound involves the competitive inhibition of ATP binding to the N-terminal domain of Hsp90. This action blocks the chaperone's ATPase activity, which is essential for the conformational changes required to process client proteins.[1] Inhibition leads to the destabilization of the Hsp90-client protein complex, targeting the client for degradation via the ubiquitin-proteasome pathway.[2] The result is a depletion of key oncoproteins within the cancer cell, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[9][11][13]
Key Hsp90 Client Proteins Degraded by this compound
This compound induces the degradation of a broad range of Hsp90 client proteins critical for tumor growth and survival. The sensitivity of different cancer cell lines to this compound is often linked to their dependence on these specific client proteins.
Receptor Tyrosine Kinases: HER2 and Mutant EGFR
-
HER2 (ErbB2): Human Epidermal Growth Factor Receptor 2 is a key driver in several cancers, particularly breast cancer.[6] this compound potently induces the degradation of HER2. In HER2-amplified BT-474 breast cancer cells, treatment with 1 µmol/L this compound resulted in the downregulation of HER2 expression within 3 to 6 hours, with a near-complete loss by 10 hours.[6][11] This degradation leads to the inhibition of downstream signaling pathways, including PI3K/Akt and MAPK/ERK.[6]
-
Mutant EGFR: Epidermal Growth Factor Receptor mutations are common in non-small cell lung cancer (NSCLC). The prodrug of this compound, SNX-5542, has shown greater activity than 17-AAG in NSCLC xenograft models expressing mutant EGFR.[8][10]
Signaling Kinases: Akt and Raf-1
-
Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K signaling pathway, promoting cell survival and proliferation. This compound treatment leads to a decline in total Akt expression.[6] The kinetics of Akt degradation are slower than that of HER2, with maximal effects observed after 24-48 hours of treatment.[6] Importantly, inhibition of phosphorylated Akt (the active form) occurs before the degradation of the total Akt protein.[6]
-
Raf-1 (c-Raf): A MAP kinase kinase kinase (MAP3K) in the MAPK/ERK signaling cascade. Degradation of Raf-1 by Hsp90 inhibitors like this compound disrupts this critical pro-growth pathway.[13]
Other Key Client Proteins
-
HIF-1α (Hypoxia-inducible factor 1-alpha): A transcription factor that plays a central role in the cellular response to hypoxia and promotes angiogenesis. This compound treatment can reduce the accumulation of HIF-1α, which is particularly relevant in the tumor microenvironment.[14]
-
IKK (IκB kinase): A key regulator of the NF-κB signaling pathway, which is involved in inflammation and cell survival. This compound has been shown to cause the degradation of IKK in MCF-7 cells.[13]
-
Mutant p53: While wild-type p53 is a tumor suppressor, mutant forms can gain oncogenic functions and become dependent on Hsp90 for their stability.[1][8] this compound has demonstrated significant antitumor activity in TP53 null and mutant tumors.[15]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cell lines and assays. The following tables summarize key data points from published studies.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nmol/L) | Citation(s) |
| BT-474 | Breast (HER2-amplified) | 10 - 50 | [6][11] |
| SKBR-3 | Breast (HER2-amplified) | 10 - 50 | [11] |
| MCF-7 | Breast | 10 - 50 | [11] |
| MDA-468 | Breast | 10 - 50 | [11] |
| SKOV-3 | Ovarian | 10 - 50 | [11] |
| H1650 | Lung | 10 - 50 | [11] |
| MM.1S | Multiple Myeloma | 52 | [9] |
| U266 | Multiple Myeloma | 55 | [9] |
| INA-6 | Multiple Myeloma | 19 | [9] |
| A549 | NSCLC | ~500 | [12] |
| H1299 | NSCLC | ~1140 | [12] |
| H1975 | NSCLC | ~2360 | [12] |
Table 2: Binding Affinity and Hsp90 Isoform Inhibition by this compound
| Target | Assay | Value | Citation(s) |
| Hsp90 (general) | Kd | 16 nM | [16] |
| Hsp90α | IC₅₀ | 30 nM | [16] |
| Hsp90β | IC₅₀ | 30 nM | [16] |
| Grp94 (Hsp90b1) | Kd | 484 nM | [16] |
| TRAP1 | IC₅₀ | 862 nM | [16] |
Table 3: Time-Course of Hsp90 Client Protein Degradation
| Client Protein | Cell Line | This compound Conc. | Time for Downregulation | Time for Near-Complete Loss | Citation(s) |
| HER2 | BT-474 | 1 µM | 3 - 6 hours | 10 hours | [6][11] |
| Akt | BT-474 | 1 µM | Slower kinetics | 24 - 48 hours | [6] |
Downstream Cellular Effects and Signaling Pathways
The degradation of Hsp90 client proteins by this compound triggers a cascade of downstream cellular events, culminating in antitumor activity.
-
Inhibition of Signaling Pathways: this compound potently blocks major survival and proliferation pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[6][9][17] This is evidenced by the loss of the phosphorylated (active) forms of Akt and Erk.[6]
-
Cell Cycle Arrest: In tumor cells with wild-type retinoblastoma protein (Rb), this compound induces hypophosphorylation of Rb, leading to a G1 cell cycle arrest.[6][8] In cells with mutant Rb, a mitotic block is observed instead.[6]
-
Induction of Apoptosis: The inhibition of pro-survival signaling and induction of cell cycle arrest ultimately lead to programmed cell death (apoptosis).[9][17] This is mediated by the activation of caspases-3, -8, and -9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[9][13]
Experimental Protocols
Herein are detailed methodologies for key experiments used to characterize the effects of this compound on Hsp90 client proteins.
Protocol: Western Blot Analysis of Client Protein Degradation
This protocol is used to qualitatively and quantitatively assess the levels of Hsp90 client proteins following treatment with this compound.
Materials and Reagents:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (for HER2, Akt, p-Akt, Raf-1, Hsp70, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 25, 100, 500 nM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).[18]
-
Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well.[2][18]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[18]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to 20-50 µg of protein and boil at 95-100°C for 5 minutes.[6][18]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.[18]
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Associations of HSP90 Client Proteins in Human Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase–dependent cancers | RTI [rti.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 13. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of the HSP90-HIF1α pathway with SNX2112-encapsulated nano-micelles for effective triple-negative breast cancer photothermal combined photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unveiling the Pharmacological Profile of SNX-2112: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological properties of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document details the compound's mechanism of action, binding affinities, and its effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Pharmacological Properties
This compound is a synthetic small molecule that exhibits its anti-tumor activity by targeting the N-terminal ATP-binding pocket of Hsp90.[1][2] This inhibition disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for this compound, providing a comparative perspective on its potency and selectivity.
Table 1: Binding Affinity and Potency of this compound
| Target | Parameter | Value | Reference |
| Hsp90α | Ka | 30 nM | [5] |
| Hsp90β | Ka | 30 nM | [5] |
| Hsp90 (overall) | Kd | 16 nM | [2] |
| Hsp90α | IC50 | 30 nM | [2] |
| Hsp90β | IC50 | 30 nM | [2] |
| Grp94 | IC50 | 4.275 µM | [2] |
| Trap-1 | IC50 | 0.862 µM | [2] |
| Her-2 degradation | IC50 | 10 nM | [2] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT-474 | Breast Cancer | 10 - 50 | [5] |
| SKBr-3 | Breast Cancer | 10 - 50 | [5] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [5] |
| MDA-468 | Breast Cancer | 10 - 50 | [5] |
| MCF-7 | Breast Cancer | 10 - 50 | [5] |
| H1650 | Lung Cancer | 10 - 50 | [5] |
| Pediatric Cancer Cell Lines | Various | 10 - 100 | [5] |
Mechanism of Action and Signaling Pathways
This compound competitively binds to the ATP-binding site in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Key client proteins affected by this compound include HER2, Akt, and Raf-1.[4] The degradation of these proteins disrupts critical signaling cascades, such as the PI3K/Akt and Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot Analysis for Client Protein Degradation
This protocol is designed to assess the effect of this compound on the expression levels of Hsp90 client proteins such as HER2, Akt, and ERK.
1. Cell Culture and Treatment:
-
Culture HER2-positive breast cancer cell lines (e.g., BT-474, SKBr-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
2. Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-HER2 (e.g., Cell Signaling Technology #2165, 1:1000 dilution)[6]
-
Rabbit anti-Akt (e.g., Cell Signaling Technology #9272, 1:1000 dilution)[7]
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution)
-
Rabbit anti-ERK1/2 (p44/42 MAPK) (e.g., Cell Signaling Technology #9102, 1:1000 dilution)[8]
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:1000 dilution)
-
Mouse anti-β-actin (loading control, 1:5000 dilution)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
1. Cell Seeding:
-
Seed cancer cells (e.g., BT-474) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Animal Model:
-
Use female athymic nude mice (4-6 weeks old).
-
For estrogen-dependent tumors like BT-474, implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously one day before cell inoculation.[9][10]
2. Cell Implantation:
-
Harvest BT-474 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
4. Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer SNX-5422 (an orally bioavailable prodrug of this compound) or vehicle control orally at the desired dose and schedule (e.g., 50 mg/kg, daily).[11]
5. Efficacy Evaluation:
-
Continue treatment and tumor monitoring for a predefined period or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a potent and selective Hsp90 inhibitor with significant anti-tumor activity in a variety of cancer models. Its mechanism of action, centered on the degradation of key oncogenic client proteins, leads to the disruption of critical cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research and development of this compound as a promising cancer therapeutic.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rti.org [rti.org]
- 6. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Synthetic progestins induce growth and metastasis of BT-474 human breast cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic progestins induce growth and metastasis of BT-474 human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structural Analysis of the Hsp90-SNX-2112 Complex: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural and biophysical interactions between the Heat Shock Protein 90 (Hsp90) and its potent inhibitor, SNX-2112. Designed for researchers, scientists, and drug development professionals, this document outlines the key quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Executive Summary
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its inhibition represents a promising strategy for cancer therapy. This compound is a synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90. This guide details the high-resolution crystal structure of the Hsp90 N-terminal domain (Hsp90N) in complex with this compound, providing a molecular basis for its high-affinity binding and inhibitory activity. Furthermore, we present the thermodynamic profile of this interaction and outline the experimental protocols utilized for its characterization.
Quantitative Binding and Activity Data
The interaction between this compound and Hsp90 has been rigorously quantified through various biophysical and cellular assays. The following tables summarize the key findings.
Table 1: Binding Affinity and Thermodynamic Parameters of this compound with Hsp90N
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 14.10 ± 1.60 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Association Constant (Ka) | 30 nmol/L | ATP Displacement Assay | [3][4] |
| Enthalpy Change (ΔHa) | -6.80 ± 0.20 kcal/mol | Isothermal Titration Calorimetry (ITC) | [1] |
| Entropy Change (TΔSa) | 3.90 kcal/mol | Isothermal Titration Calorimetry (ITC) | [1] |
| Stoichiometry (N) | 0.83 ± 0.01 | Isothermal Titration Calorimetry (ITC) | [2] |
| Thermal Shift (ΔTm) | -9.51 ± 1.00°C | Thermal Shift Assay (TSA) | [1][2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | Hsp90α | 30 nM | [5] |
| IC50 | Hsp90β | 30 nM | [5] |
| IC50 | Grp94 | 4.275 µM | [5] |
| IC50 | Trap-1 | 0.862 µM | [5] |
| IC50 (Cell Line) | A549 (NSCLC) | 0.50 ± 0.01 µM | [1][2] |
| IC50 (Cell Line) | H1299 (NSCLC) | 1.14 ± 1.11 µM | [1][2] |
| IC50 (Cell Line) | H1975 (NSCLC) | 2.36 ± 0.82 µM | [1][2] |
Table 3: Crystallographic Data for Hsp90N-SNX-2112 Complex
| Parameter | Value | Reference |
| PDB ID | 6LTK | [1][2][6] |
| Resolution | 2.14 Å | [1][2][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the binding affinity (Kd), stoichiometry (N), and thermodynamic parameters (ΔH and TΔS) of the Hsp90N-SNX-2112 interaction.[2]
-
Protein Preparation: Freshly purified Hsp90N was extensively dialyzed against a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl. The protein was then concentrated to a final concentration of 50 µM.[2]
-
Ligand Preparation: this compound was dissolved in DMSO and subsequently diluted with the same dialysis buffer to a final concentration of 500 µM.[2]
-
Titration: The Hsp90N solution was placed in the sample cell of an ITC-200 instrument. The this compound solution was loaded into the injection syringe.[2] Titration was performed by injecting 2 µL aliquots of the this compound solution into the Hsp90N solution at 25°C with a stirring speed of 750 rpm and an interval of 200 seconds between injections.[2]
-
Data Analysis: The raw titration data, representing the heat change upon each injection, was integrated and normalized. The resulting binding isotherm was fitted to a one-site binding model to extract the thermodynamic parameters.[2]
X-ray Crystallography
The three-dimensional structure of the Hsp90N-SNX-2112 complex was determined by X-ray diffraction.
-
Crystallization: The Hsp90N-SNX-2112 complex was crystallized to produce high-quality crystals suitable for X-ray diffraction.
-
Data Collection: X-ray diffraction data were collected at 100 K at the Shanghai Synchrotron Radiation Facility (SSRF) on beamline BL17U1 using an ADSC Quantum 315r CCD detector.[2]
-
Data Processing and Structure Determination: The diffraction data were automatically processed. The structure was solved using molecular replacement with a previously determined Hsp90N structure as the search model. The final structure was refined to a resolution of 2.14 Å and deposited in the Protein Data Bank with the accession code 6LTK.[1][2][6]
ATP Displacement Assay
This assay was used to determine the ability of this compound to displace ATP from the Hsp90 binding pocket.
-
Affinity Resin Preparation: An ATP-linked Sepharose resin was incubated with Jurkat cell lysate at 4°C to capture ATP-binding proteins, including Hsp90.[4]
-
Compound Incubation: The protein-bound resin was then incubated with varying concentrations of this compound for 90 minutes.[4]
-
Elution and Detection: Proteins eluted by this compound were resolved by SDS-PAGE and visualized with silver staining.[4]
-
Protein Identification: The protein bands corresponding to Hsp90 were excised from the gel and identified using mass spectrometry.[4]
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Hsp90 Chaperone Cycle and Inhibition by this compound
The following diagram illustrates the ATP-dependent chaperone cycle of Hsp90 and the mechanism of inhibition by this compound.
References
- 1. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 2. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Complex Crystal Structure Determination and in vitro Anti-non-small Cell Lung Cancer Activity of Hsp90 N Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
SNX-2112: A Technical Overview of Early-Stage Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the anti-cancer activity of SNX-2112, a novel, synthetic heat shock protein 90 (Hsp90) inhibitor. The document summarizes key findings from preclinical studies, detailing its mechanism of action, efficacy in various cancer models, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the N-terminal adenosine (B11128) triphosphate (ATP) binding site of Hsp90.[1][2] Hsp90 is a molecular chaperone essential for the conformational stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[1][3] By inhibiting Hsp90, this compound induces the proteasomal degradation of these client proteins, leading to the disruption of multiple oncogenic signaling pathways.[4]
In Vitro Anti-Cancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines.
Quantitative Efficacy Data
The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT-474 | Breast Cancer (HER2+) | 10 - 50 | [5] |
| SKBR-3 | Breast Cancer (HER2+) | 10 - 50 | [2] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [2] |
| MDA-468 | Breast Cancer | 10 - 50 | [2] |
| MCF-7 | Breast Cancer | 10 - 50 | [2][6] |
| H1650 | Non-Small Cell Lung Cancer | 10 - 50 | [2] |
| GTL-16 | Gastric Carcinoma (MET amp.) | 35.6 | [7] |
| MKN-45 | Gastric Carcinoma (MET amp.) | 30.3 | [7] |
| EBC-1 | Lung Squamous Cell Carcinoma (MET amp.) | 25.2 | [7] |
| Pediatric Cancer Cell Lines | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma | 10 - 100 | [8] |
Effects on Cell Cycle and Apoptosis
Treatment with this compound induces cell cycle arrest and apoptosis in cancer cells. In MCF-7 human breast cancer cells, this compound was shown to be more potent than the traditional Hsp90 inhibitor 17-AAG, causing G2/M phase cell cycle arrest and inducing apoptosis.[6] The apoptotic mechanism involves the activation of the mitochondrial pathway, evidenced by the downregulation of Bcl-2 and Bcl-xL, upregulation of Bax, and cleavage of caspase-9 and poly (ADP-ribose) polymerase (PARP).[6] In multiple myeloma cells, this compound-induced apoptosis is mediated through the cleavage of caspase-8, -9, -3, and PARP.[1][3]
Key Signaling Pathways Affected
This compound's anti-cancer effects are a direct result of the degradation of key oncogenic Hsp90 client proteins. This leads to the abrogation of several critical signaling pathways.
HER2 and Downstream Signaling
In HER2-dependent breast cancer cells, this compound potently downregulates HER2 expression.[5] This degradation occurs within 3 to 6 hours of exposure.[2] The loss of HER2 leads to the potent inhibition of the downstream Akt and extracellular signal-regulated kinase (Erk) pathways.[5]
Akt and ERK Pathways in Hematologic Malignancies
In multiple myeloma and other hematologic tumors, this compound induces cytotoxicity by inhibiting the Akt and ERK pathways.[1] It also overcomes the growth-stimulatory effects of cytokines like IL-6 and IGF-1, which are known to activate these pathways.[1][3]
MET Signaling in MET-Amplified Tumors
This compound is effective in tumor cells with MET oncogene amplification. It induces the degradation of MET, HER-2, EGFR, and AKT, leading to the abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling and subsequent cell cycle arrest.[4][7] Importantly, this compound retains its efficacy in MET-amplified tumor cells that have acquired resistance to selective MET kinase inhibitors.[4]
In Vivo Anti-Tumor Activity
Due to variable oral bioavailability of this compound, a water-soluble and orally bioavailable prodrug, SNX-5542 (also referred to as SNX-5422), was developed for in vivo studies.[1][5] Following oral administration, SNX-5542 is rapidly converted to this compound.[5][9][10]
Pharmacodynamics and Tumor Accumulation
A single oral dose of SNX-5542 in tumor-bearing mice results in preferential accumulation of this compound in the tumor tissue compared to normal tissues.[5][9][10] This leads to greater inhibition of the Erk and Akt pathways in the tumor.[5] A single dose of SNX-5542 can induce HER2 degradation and inhibit its downstream signaling for up to 24 hours.[5][10]
Efficacy in Xenograft Models
Daily oral administration of SNX-5542 has been shown to cause regression of HER2-dependent xenografts.[5][10] In a non-small cell lung cancer xenograft model with mutant EGFR, SNX-5542 demonstrated greater activity than 17-AAG.[5][10] Furthermore, in a murine xenograft model of human multiple myeloma, SNX-5542 inhibited tumor cell growth and prolonged survival.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[6][8][11]
-
Western Blot Analysis
-
Objective: To assess the levels of specific proteins (e.g., Hsp90 client proteins and signaling molecules) in cancer cells following treatment with this compound.
-
Procedure:
-
Cells are treated with this compound or a control for the desired time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., HER2, Akt, Erk, PARP).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][6][8]
-
Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound (delivered as the prodrug SNX-5542).
-
Procedure:
-
Immune-compromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives SNX-5542 orally at a specified dose and schedule (e.g., daily or three times a week). The control group receives a vehicle.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting to assess target modulation).[1][5][7]
-
Conclusion
The early-stage research on this compound provides a strong preclinical rationale for its development as an anti-cancer therapeutic. Its potent Hsp90 inhibitory activity translates to the effective downregulation of key oncogenic drivers, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in a variety of cancer models. The oral bioavailability of its prodrug, SNX-5542, further enhances its clinical potential. These promising preclinical findings have paved the way for clinical investigations of this compound in patients with advanced malignancies.[1][6]
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Probing the Isoform Selectivity of SNX-2112 for Heat Shock Protein 90 (Hsp90)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of SNX-2112, a potent small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), for its various isoforms. A comprehensive understanding of isoform selectivity is critical for the development of targeted cancer therapeutics with improved efficacy and reduced off-target effects. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of pertinent pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Isoform Selectivity
This compound exhibits differential binding affinities and inhibitory activities across the major Hsp90 isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. The following table summarizes the available quantitative data for this compound, offering a clear comparison of its potency towards each isoform.
| Isoform | IC50 (nmol/L)¹ | Kd (nM)² |
| Hsp90α | 30 | 4 |
| Hsp90β | 30 | 6 |
| Grp94 | 4,275 | 484 |
| TRAP1 | 862 | Not Reported |
¹Data obtained from a competitive displacement assay using an ATP-resin affinity column with Jurkat cell lysate as the source of native chaperones. The IC50 value represents the concentration of this compound required to elute 50% of the bound chaperone from the column.[1] ²Binding affinities (Kd) determined for Hsp90α, Hsp90β, and Grp94.[2] It is noteworthy that another source reports a Ka of 30 nM for both Hsp90α and Hsp90β.[3][4] An additional source states a Kd of 16 nM for Hsp90 without specifying the isoform.[2]
The data clearly indicates that this compound is significantly more potent against the cytosolic isoforms Hsp90α and Hsp90β compared to Grp94 and TRAP1, demonstrating a degree of isoform selectivity.
Experimental Protocols
The determination of this compound's isoform selectivity relies on a variety of robust biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Protein Affinity-Displacement Assay
This assay is a primary method for determining the binding affinity and selectivity of compounds for ATP-binding proteins like Hsp90.
Principle: This method utilizes a resin coupled with an ATP analog to capture ATP-binding proteins from a cell lysate. A test compound is then introduced, and its ability to displace the captured proteins from the resin is quantified. The concentration of the compound required to displace 50% of the target protein (IC50) is a measure of its binding affinity.
Protocol:
-
Preparation of Affinity Resin: An ATP-linked Sepharose resin is incubated with a cell lysate (e.g., from Jurkat cells) at 4°C to allow for the capture of ATP-binding proteins, including Hsp90 isoforms.[1]
-
Compound Incubation: The protein-bound resin is then incubated with varying concentrations of this compound for a defined period (e.g., 90 minutes) to allow for competitive displacement.[1]
-
Elution and Detection: The proteins eluted from the resin by this compound are collected and resolved by SDS-PAGE.[1]
-
Protein Identification and Quantification: The protein bands are visualized (e.g., with silver staining), excised from the gel, and identified using mass spectrometry-based techniques.[1] The amount of eluted protein at each compound concentration is quantified to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to provide a complete thermodynamic profile of a binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7]
Principle: ITC directly measures the heat change that occurs when a ligand (e.g., this compound) is titrated into a solution containing a macromolecule (e.g., a purified Hsp90 isoform). The resulting data is used to calculate the thermodynamic parameters of the interaction.
Protocol:
-
Sample Preparation: Purified, recombinant Hsp90 isoform and a concentrated solution of this compound are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: The this compound solution is injected in small, precise aliquots into the sample cell containing the Hsp90 isoform solution while the temperature is kept constant.
-
Data Acquisition: The heat change after each injection is measured by the instrument.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a binding model to determine the Kd, stoichiometry, and other thermodynamic parameters.[7][8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the engagement of a drug with its target protein in a cellular environment.[10][11][12][13]
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. CETSA measures this ligand-induced stabilization by heating cell lysates or intact cells to a specific temperature and then quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control for a specified time.
-
Heating: The treated cells or cell lysates are heated at a range of temperatures to generate a melting curve, or at a single, optimized temperature.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the specific Hsp90 isoform remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry. An increase in the amount of soluble protein in the drug-treated samples compared to the control indicates target engagement.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of this compound's selectivity.
Caption: Hsp90 Isoforms and this compound Interaction.
Caption: Protein Affinity-Displacement Assay Workflow.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. scispace.com [scispace.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of SNX-2112 in Hematological Malignancies: A Technical Guide
Abstract
SNX-2112, a novel, potent, and selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant preclinical activity in a range of hematological malignancies. This technical guide provides an in-depth overview of the preliminary studies of this compound, focusing on its mechanism of action, in vitro efficacy, and in vivo anti-tumor effects. The document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1] Its inhibition presents a compelling therapeutic strategy for various cancers, including hematological malignancies. This compound is a synthetic Hsp90 inhibitor that competitively binds to the N-terminal ATP-binding pocket of Hsp90.[1][2] This action disrupts the Hsp90-client protein complex, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins.[3] this compound is the active metabolite of the orally bioavailable prodrug SNX-5422, which has been evaluated in clinical trials for both solid and hematological tumors.[1][4] This guide summarizes the foundational preclinical research that has established the rationale for the clinical development of this compound in hematological cancers.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting Hsp90, which in turn leads to the degradation of a multitude of oncogenic client proteins. This disruption of cellular homeostasis results in the inhibition of key signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Inhibition of Hsp90 and Degradation of Client Proteins
This compound's primary mechanism is the competitive inhibition of the N-terminal ATP-binding site of Hsp90.[1] This prevents the chaperone from assisting in the proper folding and stabilization of its client proteins. Consequently, these client proteins are targeted for degradation by the proteasome. Key Hsp90 client proteins implicated in hematological malignancies and affected by this compound include Akt, C-Raf, and IKK.[1][5]
Abrogation of Key Signaling Pathways
The degradation of Hsp90 client proteins by this compound leads to the downregulation of critical signaling pathways that promote cancer cell growth and survival. Notably, this compound has been shown to inhibit the cytokine-induced activation of the Akt and Extracellular signal-related kinase (ERK) pathways.[1][6] These pathways are crucial for cell proliferation, survival, and resistance to apoptosis.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
SNX-2112 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. By competitively binding to the N-terminal ATP pocket of Hsp90, this compound induces the degradation of these client proteins, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound, including cell viability, protein degradation (Western Blot), and apoptosis assays.
Introduction
Hsp90 is a promising target for cancer therapy due to its essential role in maintaining the conformational stability of a wide array of oncoproteins, such as HER2, Akt, and ERK.[1] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, thereby disrupting critical oncogenic signaling pathways. This compound is a synthetic Hsp90 inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[3] It exhibits greater potency than the first-generation inhibitor 17-AAG in some contexts and has shown efficacy in various hematologic and solid tumor models.[1][4]
These application notes provide standardized protocols for assessing the in vitro activity of this compound, enabling researchers to consistently evaluate its biological effects on cancer cells.
Data Presentation
Binding Affinity and Potency of this compound
This compound demonstrates high binding affinity for Hsp90 isoforms and potent inhibitory effects on cancer cell proliferation.
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | |||
| Hsp90 | 16 nM | Cell-free | [5] |
| Hsp90α | 4 nM | Cell-free | [6] |
| Hsp90β | 6 nM | Cell-free | [5] |
| Grp94 | 484 nM | Cell-free | [5] |
| Hsp90N | 14.10 ± 1.60 nM | Isothermal Titration Calorimetry | [6] |
| Inhibitory Concentration (IC50) | |||
| Hsp90α | 30 nM | Cell-free | [5] |
| Hsp90β | 30 nM | Cell-free | [5] |
| Grp94 | 4.275 µM | Cell-free | [5] |
| Trap-1 | 0.862 µM | Cell-free | [5] |
| Her-2 degradation | 10 nM | Cancer cells | [5] |
| K562 cells | 0.92 µM | Cell Viability | [2] |
| BT474, SKBR-3, SKOV-3, MDA-468, MCF-7, H1650 | 10 - 50 nM | Cell Viability | [2] |
| Pediatric cancer cell lines | 10 - 100 nM | Cell Viability | [7] |
| EBC-1 | 25.2 nM | Cell Viability | [5] |
| MKN-45 | 30.3 nM | Cell Viability | [5] |
| GTL-16 | 35.6 nM | Cell Viability | [5] |
| A549 | 0.50 ± 0.01 µM | Cell Viability | [8] |
| H1299 | 1.14 ± 1.11 µM | Cell Viability | [8] |
| H1975 | 2.36 ± 0.82 µM | Cell Viability | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins and subsequent cell cycle arrest and apoptosis.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rcsb.org [rcsb.org]
- 7. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SNX-2112 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SNX-2112, a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), in various cell culture-based assays. The information compiled herein, including recommended concentrations, detailed experimental protocols, and pathway diagrams, is intended to facilitate the effective use of this compound in cancer research and drug development.
Introduction to this compound
This compound is a synthetic Hsp90 inhibitor that competitively binds to the N-terminal ATP-binding pocket of Hsp90.[1] This action prevents the proper functioning of Hsp90, a molecular chaperone essential for the stability and activity of numerous client proteins, many of which are critical for tumor cell growth, proliferation, survival, and angiogenesis.[2][3][4] Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, including HER2, EGFR, AKT, and C-Raf, resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth.[5][6] this compound has demonstrated significant anti-tumor activity in a wide range of cancer cell lines, including those from breast, lung, ovarian, and pediatric cancers, as well as multiple myeloma.[5][7]
Recommended Concentrations for Cell Culture
The optimal concentration of this compound is cell line-dependent. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for this compound across various cancer cell lines, providing a starting point for experimental design.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Breast Cancer | |||
| BT-474 | Breast Cancer | 10 - 50 | [1][5] |
| SKBR-3 | Breast Cancer | 10 - 50 | [1] |
| MCF-7 | Breast Cancer | 10 - 50 | [1] |
| MDA-468 | Breast Cancer | 10 - 50 | [5] |
| Lung Cancer | |||
| H1650 | Non-Small Cell Lung Cancer | 10 - 50 | [1] |
| A549 | Non-Small Cell Lung Cancer | 500 | [8][9] |
| H1299 | Non-Small Cell Lung Cancer | 1140 | [8][9] |
| H1975 | Non-Small Cell Lung Cancer | 2360 | [8][9] |
| EBC-1 | Non-Small Cell Lung Cancer | 25.2 | [6] |
| Ovarian Cancer | |||
| SKOV-3 | Ovarian Cancer | 10 - 50 | [1] |
| Gastric Cancer | |||
| GTL-16 | Gastric Cancer | 35.6 | [6] |
| MKN-45 | Gastric Cancer | 30.3 | [6] |
| Hematologic Malignancies | |||
| K562 | Chronic Myeloid Leukemia | 920 | [1] |
| Pediatric Cancers | |||
| Various | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma | 10 - 100 | [7] |
General Concentration Guidelines:
-
Cell Proliferation/Viability Assays: A typical starting range is 10 nM to 100 nM for sensitive cell lines.[1][7] For less sensitive lines, concentrations up to 1-2.5 µM may be necessary.[8][9] A dose-response curve should be generated to determine the precise IC₅₀ for the cell line of interest.
-
Mechanism of Action Studies (e.g., Western Blotting): To observe the degradation of Hsp90 client proteins, concentrations ranging from 50 nM to 1 µM are commonly used, with incubation times from 6 to 24 hours.[5][6][10]
-
Apoptosis and Cell Cycle Assays: For these assays, concentrations that induce a significant biological response, such as 12 nM (cytostatic) or 70 nM (prolonged inhibition and apoptosis), have been reported.[7][11] Higher concentrations (up to 1 µM) can also be used to induce more profound effects.[5]
Experimental Protocols
Preparation of this compound Stock Solution
Proper dissolution and storage of this compound are crucial for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[12] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Gently vortex or sonicate in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for several months.[13]
-
When preparing working solutions, dilute the stock solution in complete cell culture medium. To prevent precipitation, add the DMSO stock to the medium dropwise while gently mixing.[14] The final DMSO concentration in the culture medium should ideally not exceed 0.5% to avoid solvent-induced toxicity.[14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Proliferation Assay (e.g., AlamarBlue or MTT)
This protocol is designed to determine the effect of this compound on cell viability and to calculate the IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
AlamarBlue or MTT reagent
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete medium.[12]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or vehicle control medium to the appropriate wells. Each concentration should be tested in triplicate or more.
-
Incubate the plate for a specified period, typically 72 to 96 hours.[5][11]
-
Following incubation, add the AlamarBlue or MTT reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the protein levels of Hsp90 clients.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, C-Raf, PARP) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.[14]
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[5][10]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing inhibitors. Scrape the cells and incubate on ice for 30 minutes.[14]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
Normalize the protein amounts and load equal amounts (e.g., 25-50 µg) onto an SDS-PAGE gel.[5]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24-72 hours).[8][10]
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer provided in the apoptosis detection kit.[8][9]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[8][9]
-
Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[8][9]
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour to detect early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 9. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
Preparing SNX-2112 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-2112 is a potent and selective second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[1][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experimental settings, ensuring accurate and reproducible results.
Physicochemical and Biological Properties of this compound
This compound demonstrates significant anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the low nanomolar range.[2][4][5][6] Its mechanism of action involves the disruption of key signaling pathways, including Akt and ERK, by promoting the degradation of client proteins such as Her2.[1][7][8]
Table 1: Quantitative Data for this compound
| Property | Value | References |
| Molecular Formula | C23H27F3N4O3 | [2][4] |
| Molecular Weight | 464.48 g/mol | [4] |
| CAS Number | 908112-43-6 | [2][4][9] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 93 mg/mL (200.22 mM) Ethanol: 1 mg/mL | [4] |
| Insoluble | Water | [4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][10] |
| In Vitro IC50 | 10-100 nM for various cancer cell lines | [4][6] |
| Binding Affinity (Kd) | 16 nM for Hsp90 | [3][10] |
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting Hsp90, a molecular chaperone essential for the stability and function of numerous oncogenic proteins. Inhibition of Hsp90 leads to the ubiquitin-mediated proteasomal degradation of these client proteins, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Experimental Protocols
Preparation of 10 mM this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting concentration for in vitro assays.[1]
Materials:
-
This compound powder (MW: 464.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 4.645 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution if necessary.[6]
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4][10]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][10]
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for this compound in cell-based assays range from 10 nM to 1 µM.[4][5][6]
-
Application to Cells: Add the diluted this compound to your cell cultures and incubate for the desired period.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer cell line.
Caption: A typical workflow for in vitro evaluation of this compound.
In Vivo Studies
For in vivo experiments, the orally bioavailable prodrug of this compound, SNX-5422 , is typically used.[1][8] SNX-5422 is rapidly converted to the active compound this compound in vivo.[8]
Formulation of SNX-5422 for Oral Gavage:
-
Vehicle: 1% carboxymethylcellulose / 0.5% Tween 80 in water.[1]
-
Concentration: A common concentration for dosing is 10 mg/mL.[1]
-
Storage: The formulation should be stored at 4°C.[1]
Safety Precautions
This compound is a potent cytotoxic agent. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
These guidelines provide a comprehensive framework for the preparation and use of this compound in preclinical cancer research. Adherence to these protocols will help ensure the generation of reliable and reproducible data. For specific experimental conditions and dosages, it is recommended to consult the relevant published literature.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (PF-04928473) | HSP Inhibitor | HSP90 Inhibitor | CAS 908112-43-6 | Buy SNX2112; SNX 2112; PF-04928473; PF04928473 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Monitoring Hsp90 Client Protein Degradation Induced by SNX-2112 via Western Blot
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling pathways.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, presenting a promising strategy for cancer therapy.[2][3] SNX-2112 is a potent and selective Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and promoting the ubiquitination and subsequent proteasomal degradation of its client proteins.[4][5] This application note provides a detailed protocol for utilizing Western blot analysis to monitor the degradation of Hsp90 client proteins in response to this compound treatment.
Data Presentation
The efficacy of this compound in promoting the degradation of various Hsp90 client proteins has been demonstrated across multiple cancer cell lines. The following table summarizes the observed degradation of key oncoproteins following treatment with this compound.
| Cell Line | Cancer Type | Client Protein Degraded | This compound Concentration | Treatment Time | Reference |
| A-375 | Human Melanoma | AKT, IKKα, BRAF, GSK-3β, Chk1 | 0.2 µM | 24 hours | [6][7] |
| MCF-7 | Human Breast Cancer | HER2, Akt, Raf-1, IKK | Not Specified | Not Specified | [8] |
| BT-474 | Breast Cancer | HER2, Akt | 1 µM | 3-10 hours | [9][10] |
| PRCC Cells | Papillary Renal Cell Carcinoma | MET, AKT | 10 nM, 50 nM, 100 nM | 24 hours | [11] |
| Multiple Myeloma Cells | Multiple Myeloma | Not Specified | Not Specified | Not Specified | [12] |
| HER2-overexpressing cells | Breast Cancer | HER2 | Not Specified | Not Specified | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Hsp90 inhibition by this compound and the general workflow for the Western blot protocol.
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Caption: A streamlined workflow for Western blot analysis to validate protein degradation.
Experimental Protocols
This protocol outlines the key steps for performing a Western blot to analyze the degradation of Hsp90 client proteins following treatment with this compound.
Materials
-
Cancer cell line of interest (e.g., A-375, MCF-7, BT-474)
-
Complete cell culture medium
-
This compound (Hsp90 inhibitor)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-Raf-1, anti-MET, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.[13]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Carefully collect the supernatant containing the soluble protein.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[13]
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies against your target client proteins and a loading control.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Data Analysis:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[1]
-
Capture the chemiluminescent signal using a Western blot imaging system.[1]
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control to compare the levels of client proteins in this compound-treated samples to the vehicle control.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying SNX-2112 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-2112 is a potent and selective second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation. By inhibiting Hsp90, this compound disrupts multiple oncogenic signaling pathways simultaneously, making it a promising therapeutic agent for a variety of cancers. SNX-5422, a more water-soluble and orally bioavailable prodrug, is rapidly converted to this compound in vivo and is therefore commonly used for animal studies.
These application notes provide detailed protocols for utilizing various animal models to evaluate the in vivo efficacy of this compound. The focus is on xenograft models of non-small cell lung cancer (NSCLC), breast cancer, and multiple myeloma, as these are well-established models for studying Hsp90 inhibitors.
Mechanism of Action and Signaling Pathway
This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins include receptor tyrosine kinases (e.g., HER2, EGFR, c-MET), signaling kinases (e.g., Akt, ERK, RAF1), and transcription factors, which are often dysregulated in cancer. The inhibition of these pathways ultimately leads to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][2][3]
Caption: Mechanism of action of this compound.
Animal Models for Efficacy Studies
Xenograft models are the most common preclinical systems for evaluating the anti-tumor activity of this compound. These involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice.
General Materials and Reagents
-
Animals: 6-8 week old female athymic nude (nu/nu) or NOD/SCID mice.
-
Cell Lines:
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052).
-
Vehicle for SNX-5422: Dextrose 5% in water (D5W).[5]
-
SNX-5422: Prodrug of this compound.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Calipers: For tumor measurement.
-
Syringes and needles: For cell implantation and drug administration.
Experimental Protocols
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
1. Cell Culture and Preparation:
- Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Tumor Cell Implantation:
- Anesthetize mice using isoflurane.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Monitor mice for tumor growth.
3. Treatment Protocol:
- Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Treatment Group: Administer SNX-5422 at a dose of 50 mg/kg via oral gavage, once daily, five days a week.[1]
- Control Group: Administer an equivalent volume of the vehicle (D5W) following the same schedule.
- Continue treatment for 3-4 weeks.
4. Efficacy Evaluation:
- Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight twice weekly as an indicator of toxicity.
- At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis.
5. Pharmacodynamic Analysis:
- Homogenize a portion of the tumor tissue to prepare protein lysates.
- Perform Western blot analysis to assess the levels of Hsp90 client proteins such as EGFR, p-Akt, and p-ERK.
Protocol 2: Breast Cancer Xenograft Model
1. Cell Culture and Preparation:
- Culture BT-474 cells in a suitable medium.
- Prepare cells for injection as described in Protocol 1.
2. Tumor Cell Implantation:
- Prior to injection, implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously in the neck region to support the growth of these estrogen-dependent cells.
- Inject 5 x 10^6 BT-474 cells subcutaneously into the flank.
3. Treatment Protocol:
- When tumors reach the desired size, randomize mice into groups.
- Treatment Group: Administer SNX-5422 at 50 mg/kg orally, daily, on a Monday to Friday schedule.[1]
- Control Group: Administer vehicle.
- Treat for 4 weeks.[1]
4. Efficacy and Pharmacodynamic Evaluation:
- Monitor tumor growth and body weight as described in Protocol 1.
- At the end of the study, analyze tumor lysates for levels of HER2, p-Akt, and p-ERK via Western blotting.
Protocol 3: Multiple Myeloma Xenograft Model
1. Cell Culture and Preparation:
- Culture MM.1S cells in RPMI-1640 medium.
- Prepare cells for injection as described in Protocol 1.
2. Tumor Cell Implantation:
- Inject 5 x 10^6 MM.1S cells subcutaneously into the flank of NOD/SCID mice.
3. Treatment Protocol:
- Once tumors are established, randomize mice.
- Treatment Group: Administer SNX-5422 at 20 or 40 mg/kg orally, three times per week.[6]
- Control Group: Administer vehicle.
- Continue treatment for the duration of the study.
4. Efficacy Evaluation:
- Monitor tumor volume and body weight.
- Monitor survival as a primary endpoint.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition in NSCLC Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| SNX-5422 (50 mg/kg) | 450 ± 80 | 62.5 |
Table 2: Pharmacodynamic Effects in Breast Cancer Xenograft Model
| Treatment Group | Relative Protein Expression (Normalized to Control) | ||
| HER2 | p-Akt | p-ERK | |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| SNX-5422 (50 mg/kg) | 0.2 | 0.3 | 0.4 |
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vivo efficacy study of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SNX-2112 Formulation in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[3][4] By competitively binding to the N-terminal ATP-binding site of Hsp90, this compound leads to the degradation of these client proteins, thereby inhibiting key oncogenic signaling pathways such as Akt and ERK.[3][5] While effective in vitro, this compound has variable oral bioavailability, which presents challenges for in vivo studies.[5] To overcome this, water-soluble prodrugs like SNX-5422 (also referred to as SNX-5542) have been developed, which are rapidly converted to the active this compound compound in vivo and show preferential accumulation in tumor tissues.[6][5][7] These application notes provide detailed protocols for the formulation and administration of this compound and its prodrugs for preclinical xenograft studies.
Formulation of this compound and its Prodrugs
For in vivo xenograft studies, the use of a water-soluble prodrug is highly recommended to ensure adequate bioavailability and consistent results. The active compound, this compound, is typically used for in vitro assays and is prepared in Dimethyl sulfoxide (B87167) (DMSO).
Table 1: Formulation Details for In Vitro and In Vivo Studies
| Compound | Study Type | Formulation Vehicle | Concentration / Notes | Reference |
| This compound | In Vitro | Dimethyl sulfoxide (DMSO) | 10 mM stock solution, stored at -20°C.[3] Soluble in DMSO > 10 mM.[8] | [3][8][9] |
| SNX-5422 (Prodrug) | In Vivo (Oral) | 1% Carboxymethylcellulose / 0.5% Tween 80 | 10 mg/mL, stored at 4°C. | [3] |
| SNX-5542 (Prodrug) | In Vivo (Oral) | 5% Dextrose in water (D5W) | Formulation for in vivo studies. | [6][5][9] |
Experimental Protocol: Murine Xenograft Model of Human Cancer
This protocol outlines a general procedure for evaluating the efficacy of SNX-5422/SNX-5542 in a subcutaneous tumor xenograft model. Specifics such as cell line, mouse strain, and dosage may need to be optimized for the cancer type under investigation.
1. Cell Culture and Preparation
-
Culture the selected human cancer cell line (e.g., MM.1S multiple myeloma, BT-474 breast cancer, GTL-16 gastric cancer) under standard conditions recommended by the supplier.[3][5][9]
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells to the desired concentration (e.g., 5 x 10⁶ cells in 100-200 µL) for injection. Keep cells on ice until implantation.
2. Animal Handling and Tumor Implantation
-
Use immunocompromised mice (e.g., Fox Chase SCID or nude mice, 6-7 weeks old).[3][9]
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
For some models, such as multiple myeloma, a sublethal irradiation (e.g., 200 cGy) may be performed one day prior to cell inoculation.[3]
-
Inject the cell suspension (e.g., 5 x 10⁶ MM.1S cells) subcutaneously into the right flank of the mice.[3]
3. Tumor Growth Monitoring and Group Assignment
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors become measurable (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Preparation and Administration
-
Vehicle Control Group: Prepare the appropriate vehicle (e.g., 1% carboxymethylcellulose/0.5% Tween 80 or 5% Dextrose in water).[3][9]
-
Treatment Group(s): Prepare SNX-5422 or SNX-5542 in the chosen vehicle at the desired concentrations (e.g., 20 mg/kg and 40 mg/kg).[3]
-
Administer the formulation orally (p.o.) via gavage according to the planned schedule (e.g., three times per week for three weeks).[3] Efficacy has been seen at doses as low as 5 mg/kg, with a maximum tolerated dose around 75 mg/kg for a 3x/week regimen.[3]
5. Efficacy and Toxicity Monitoring
-
Continue to measure tumor volumes throughout the study.
-
Monitor animal body weight and general health status as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry for pharmacodynamic markers like p-Akt, p-ERK, and CD31).[3]
6. Data Analysis
-
Compare the mean tumor volumes and survival rates between the treatment and control groups.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Mechanism of Action: Hsp90 Inhibition Signaling
This compound functions by inhibiting Hsp90, which prevents the proper folding and conformational stability of a wide range of "client" proteins.[3] Many of these clients are oncogenic kinases and transcription factors. The inhibition of Hsp90 leads to the ubiquitination and subsequent proteasomal degradation of these client proteins. This disrupts multiple signaling pathways simultaneously, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival.[3][6][10] This ultimately leads to cell cycle arrest and apoptosis.[7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:908112-43-6 | Hsp90 inhibitor,ATP-competitve,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of SNX-2112 and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the novel Hsp90 inhibitor, SNX-2112, in combination with traditional chemotherapy agents. The information is curated from preclinical and clinical studies to guide researchers in designing and executing experiments to explore the synergistic potential of this combination therapy.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[3][4] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits its chaperone activity, leading to the proteasomal degradation of these client proteins.[1][5] SNX-5422 is an orally bioavailable prodrug that is rapidly converted to the active metabolite, this compound, in vivo.[4][6]
Mechanism of Action and Rationale for Combination Therapy
The primary mechanism of action of this compound involves the disruption of key signaling pathways that are frequently dysregulated in cancer. Hsp90 inhibition by this compound leads to the degradation of critical client proteins such as AKT, HER2, and Raf-1.[2][7] This results in the abrogation of the PI3K/Akt/mTOR and Ras/Raf/MEK/MAPK signaling cascades, which are fundamental for tumor growth and survival.[4][5]
The rationale for combining this compound with chemotherapy is based on the potential for synergistic anti-tumor effects. By targeting multiple, often complementary, pathways, this combination can enhance cancer cell killing, overcome drug resistance, and potentially allow for the use of lower, less toxic doses of chemotherapy.[7] Preclinical studies have demonstrated that this compound can synergistically enhance the cytotoxicity of platinum-based agents like cisplatin (B142131) and taxanes such as paclitaxel (B517696).[7][8][9]
Data Presentation: Preclinical Efficacy of this compound in Combination with Chemotherapy
The following tables summarize the in vitro efficacy of this compound as a single agent and highlight the synergistic effects observed when combined with cisplatin in pediatric cancer cell lines.
Table 1: Single-Agent Activity of this compound in Pediatric Cancer Cell Lines [7]
| Cell Line | Cancer Type | This compound IC50 (nM) |
| U-2 OS | Osteosarcoma | 10-100 |
| Saos-2 | Osteosarcoma | 10-100 |
| SK-N-AS | Neuroblastoma | 10-100 |
| SK-N-BE(2) | Neuroblastoma | 10-100 |
| Hep G2 | Hepatoblastoma | 10-100 |
| SR | Lymphoma | 10-100 |
| Raji | Lymphoma | 10-100 |
| Daoy | Medulloblastoma | 10-100 |
Table 2: Synergistic Activity of this compound and Cisplatin Combination [7]
| Cell Lines | Observation | Method of Synergy Determination |
| Two representative pediatric cancer cell lines | The combination of this compound and cisplatin resulted in synergistic inhibition of cell growth. | Median-Effect Analysis |
Note: While the study reported synergistic activity, specific Combination Index (CI) values were not provided in the primary publication.
Experimental Protocols
In Vitro Synergy Assessment: this compound and Cisplatin
This protocol describes the determination of synergistic interactions between this compound and cisplatin in cancer cell lines using the MTT assay and clonogenic survival assay, followed by synergy analysis.
4.1.1. Materials
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in sterile water or saline)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well and 6-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
4.1.2. Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
Treat cells with this compound alone, cisplatin alone, or a combination of both at various concentrations. A fixed-ratio combination (e.g., based on the IC50 ratio of the individual drugs) is recommended.
-
Include a vehicle control (DMSO for this compound).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and for the combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
4.1.3. Protocol for Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound, cisplatin, or the combination for 24-72 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Combination Therapy: SNX-5422 and Carboplatin (B1684641)/Paclitaxel in a Xenograft Model
This protocol is adapted from a phase 1 clinical trial and preclinical studies for evaluating the in vivo efficacy of SNX-5422 (prodrug of this compound) in combination with carboplatin and paclitaxel in a mouse xenograft model.
4.2.1. Materials
-
SNX-5422
-
Carboplatin
-
Paclitaxel
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cells for xenograft implantation
-
Vehicle for SNX-5422 (e.g., 1% carboxymethylcellulose with 0.5% Tween 80)
-
Vehicle for carboplatin and paclitaxel (e.g., saline)
-
Calipers for tumor measurement
4.2.2. Protocol
-
Xenograft Establishment: Subcutaneously inject 1-5 x 10^6 human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle control, SNX-5422 alone, Carboplatin/Paclitaxel alone, Combination).
-
Drug Preparation and Administration:
-
SNX-5422: Formulate in the appropriate vehicle. Administer orally (p.o.) at a dose of 20-40 mg/kg, for example, every other day.[5]
-
Carboplatin and Paclitaxel: Prepare in saline. Administer intraperitoneally (i.p.) or intravenously (i.v.). A representative dosing schedule could be carboplatin at 30 mg/kg and paclitaxel at 15 mg/kg, administered once weekly.[8][9]
-
For the combination group, administer the chemotherapy on a non-SNX-5422 dosing day.
-
-
Treatment Duration: Treat the animals for a defined period, typically 3-4 weeks.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze tumor growth inhibition and compare the efficacy of the combination treatment to single-agent and control groups.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound, providing a visual representation of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNX-2112 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[4][5] By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, including Akt, ERK, and HER2, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[2][4][5][6] The multifaceted impact of this compound on key oncogenic pathways makes it a compelling candidate for combination therapies.[7][8][9][10] Combining this compound with other anti-cancer agents can potentially lead to synergistic effects, enhancing therapeutic efficacy and overcoming drug resistance.[7][8]
These application notes provide detailed protocols for designing and conducting in vitro drug synergy studies with this compound, from initial cell viability assays to the analysis of downstream signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of HSP90's ATPase activity, which leads to the misfolding and subsequent proteasomal degradation of its client proteins.[2][3] This disrupts several critical signaling cascades within cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of multiple signaling pathways by the Hsp90 inhibitor this compound in EGFR resistance models as a single agent or in combination with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapies with HSP90 inhibitors against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Lentiviral shRNA Knockdown with SNX-2112 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for a powerful combinatorial approach utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with SNX-2112, a potent and selective HSP90 inhibitor. This methodology allows for the precise investigation of gene function in the context of HSP90 inhibition, a critical pathway in cancer biology. Lentiviral vectors provide an efficient means of achieving stable, long-term gene silencing in a wide variety of mammalian cells.[1][2] this compound is a small molecule inhibitor that targets the ATP-binding pocket of Heat Shock Protein 90 (HSP90), leading to the degradation of client proteins, many of which are crucial for tumor cell proliferation and survival.[3][4][5] By combining shRNA-mediated knockdown of a specific gene with this compound treatment, researchers can elucidate the role of that gene in cellular responses to HSP90 inhibition, identify potential synergistic therapeutic strategies, and dissect complex signaling networks.
This compound has demonstrated potent anti-tumor activity in various cancer cell lines by inducing the degradation of key oncoproteins such as HER2, Akt, and Raf-1, leading to cell cycle arrest and apoptosis.[3][6][7] This combined experimental approach is particularly valuable for:
-
Investigating the role of a gene of interest in the cellular response to this compound.
-
Identifying genes that, when silenced, sensitize cancer cells to HSP90 inhibition.
-
Validating novel therapeutic targets in the context of HSP90 inhibitor treatment.
-
Elucidating mechanisms of resistance to this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Key Client Proteins Affected | Reference |
| BT-474 | Breast Cancer | 10 - 50 | HER2, Akt | [3][4] |
| SKBR-3 | Breast Cancer | 10 - 50 | HER2 | [4] |
| MCF-7 | Breast Cancer | 10 - 50 | HER2, Akt, Raf-1, IKK | [4][6] |
| MDA-468 | Breast Cancer | 10 - 50 | - | [4] |
| H1650 | Lung Cancer | 10 - 50 | - | [4] |
| EBC-1 | Lung Cancer | 25.2 | MET, HER-2, EGFR, AKT | [8] |
| A549 | Lung Cancer | 500 | - | [9][10] |
| H1299 | Lung Cancer | 1140 | - | [9][10] |
| H1975 | Lung Cancer | 2360 | - | [9][10] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | - | [4] |
| MM.1S | Multiple Myeloma | Potent | Akt, IKBα | [11] |
| GTL-16 | Gastric Cancer | 35.6 | MET, HER-2, EGFR, AKT | [8] |
| MKN-45 | Gastric Cancer | 30.3 | MET, HER-2, EGFR, AKT | [8] |
Table 2: Recommended this compound Treatment Conditions for In Vitro Studies
| Parameter | Recommended Range | Notes |
| Concentration | 10 nM - 1 µM | The optimal concentration should be determined empirically for each cell line and experimental endpoint. IC50 values from the literature can serve as a starting point. |
| Treatment Duration | 24 - 72 hours | Duration depends on the specific assay. Degradation of client proteins can be observed as early as 3-6 hours.[4] Cell viability and apoptosis assays are typically performed at 48-72 hours. |
| Solvent | DMSO | This compound is typically dissolved in DMSO for in vitro studies.[3][12] Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%). |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles containing a specific shRNA construct.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting the gene of interest (and non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000, FuGENE HD)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS without antibiotics. Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture: 2.5 µg of pLKO.1-shRNA plasmid, 1.5 µg of psPAX2, and 1.0 µg of pMD2.G in Opti-MEM to a final volume of 500 µL.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C with 5% CO2.
-
-
Day 3: Change of Medium: After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete medium.
-
Day 4 & 5: Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
A second harvest can be performed at 72 hours post-transfection. The viral supernatants can be pooled.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
This protocol outlines the transduction of target cells with the produced lentivirus and the selection of a stable cell line.
Materials:
-
Target cancer cell line
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
Complete growth medium
Procedure:
-
Day 1: Cell Seeding: Plate the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Day 2: Transduction:
-
Remove the culture medium from the cells.
-
Add fresh complete medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency for your cell line.
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3 onwards: Selection:
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
-
Expansion and Validation:
-
Once puromycin-resistant colonies are visible, they can be pooled to create a stable polyclonal population or individual colonies can be picked and expanded to generate monoclonal cell lines.
-
Validate the knockdown of the target gene at both the mRNA (RT-qPCR) and protein (Western blot) levels. It is crucial to compare the knockdown efficiency to cells transduced with a non-targeting shRNA control.
-
Protocol 3: Combined shRNA Knockdown and this compound Treatment
This protocol describes the treatment of the stable knockdown cell line with this compound.
Materials:
-
Stable shRNA knockdown and non-targeting control cell lines
-
This compound (dissolved in DMSO)
-
Complete growth medium
-
Reagents for downstream assays (e.g., cell viability, apoptosis, Western blot)
Procedure:
-
Cell Seeding: Plate the stable shRNA knockdown and non-targeting control cells in the appropriate format for your downstream assay (e.g., 96-well plate for viability, 6-well plate for protein analysis).
-
This compound Treatment:
-
Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Downstream Analysis: Following incubation, perform the desired assays to assess the cellular response. This may include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the combined treatment on cell growth.
-
Western Blot Analysis: To confirm the knockdown of the target protein and to assess the levels of HSP90 client proteins (e.g., Akt, p-Akt, Erk, p-Erk, HER2) and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of apoptosis.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To investigate the effects on cell cycle progression.
-
Mandatory Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and impacting cell survival and proliferation.
Caption: Workflow for generating stable knockdown cells followed by this compound treatment and analysis.
Caption: Logical relationship of combining shRNA knockdown with this compound treatment leading to potential outcomes.
References
- 1. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 10. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of Hsp70 Induction by SNX-2112
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are key drivers of oncogenesis, including HER2, Akt, Raf-1, and MET.[3][4] By binding to the N-terminal ATP pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins. This results in the inhibition of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis.[4][5]
A well-established pharmacodynamic biomarker for Hsp90 inhibition is the compensatory induction of Heat Shock Protein 70 (Hsp70).[6] This occurs via the activation of Heat Shock Factor 1 (HSF-1), which is normally held in an inactive complex with Hsp90.[7] Inhibition of Hsp90 releases HSF-1, allowing it to trimerize, translocate to the nucleus, and initiate the transcription of heat shock genes, most notably HSPA1A (encoding Hsp70).[7] Therefore, the detection of increased Hsp70 expression in tumor tissue following this compound treatment serves as a robust indicator of target engagement and biological activity.[8][9] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify this induction within the tumor microenvironment.
Mechanism of Action and Hsp70 Induction Pathway
This compound competitively inhibits ATP binding to Hsp90, which destabilizes client proteins and frees HSF-1. Released HSF-1 then drives the transcription of Hsp70, providing a measurable biomarker for the drug's activity.
Quantitative Data
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines. The induction of Hsp70 can be used as a proximal biomarker of this activity.
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Anti-proliferation, nM) | Reference |
| BT-474 | Breast Cancer | 10 - 50 | [5] |
| SKBR-3 | Breast Cancer | 10 - 50 | [5] |
| MCF-7 | Breast Cancer | 10 - 50 | [5] |
| GTL-16 | Gastric Cancer | 35.6 | [4] |
| A-375 | Melanoma | 2.0 (Hsp70 Induction) | [10] |
| Multiple Myeloma | Multiple Myeloma | 10 - 100 | [2] |
| Pediatric Lines | Various | 10 - 100 |
Table 2: Illustrative Scoring of Hsp70 Induction by IHC
The following table is a template for quantifying Hsp70 staining in tumor tissue sections. The H-Score (Histoscore) is a common semi-quantitative method calculated as: H-Score = Σ (Intensity × Percentage of Cells) = [1 × (% cells staining weakly)] + [2 × (% cells staining moderately)] + [3 × (% cells staining strongly)] . The H-Score ranges from 0 to 300.
| Treatment Group | Dose (mg/kg) | Time Point | H-Score (Mean ± SD) | Percent Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 24h | e.g., 15 ± 8 | e.g., 10% ± 5% |
| SNX-5422 | 25 | 24h | e.g., 110 ± 25 | e.g., 65% ± 15% |
| SNX-5422 | 50 | 24h | e.g., 195 ± 30 | e.g., 90% ± 8% |
| SNX-5422* | 50 | 48h | e.g., 125 ± 28 | e.g., 70% ± 12% |
*SNX-5422 is the orally bioavailable prodrug of this compound.[11]
Detailed Experimental Protocol: IHC for Hsp70
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as those from preclinical xenograft models treated with this compound (via its prodrug SNX-5422).
Reagents and Materials
-
FFPE tissue sections (4-5 μm) on charged slides
-
Xylene or a non-toxic substitute (e.g., Histo-Clear)
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in TBST
-
Primary Antibody: Rabbit or Mouse anti-Hsp70 monoclonal antibody (select an antibody validated for IHC)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) chromogen kit
-
Counterstain: Harris's Hematoxylin
-
Bluing Reagent: e.g., 0.2% Ammonia Water or commercial bluing reagent
-
Mounting Medium (permanent)
Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in running dH₂O for 5 minutes.
Antigen Retrieval
Crucial for unmasking the Hsp70 epitope.[1]
-
Pre-heat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes. Do not allow the solution to boil away.
-
Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in dH₂O, then place in TBST wash buffer for 5 minutes.
Staining Procedure
-
Peroxidase Block: Incubate sections with 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse 2 times in TBST for 5 minutes each.
-
Blocking: Apply Blocking Buffer to cover the tissue section and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody: Gently tap off the blocking buffer (do not rinse). Apply the anti-Hsp70 primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Rinse 3 times in TBST for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Rinse 3 times in TBST for 5 minutes each.
-
Detection: Prepare and apply the DAB chromogen solution according to the manufacturer's instructions. Incubate for 2-10 minutes, monitoring for the development of a brown precipitate under a microscope.
-
Stop the reaction by immersing the slides in dH₂O.
Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse gently in running tap water.
-
Differentiation: Quickly dip slides in 0.5% acid-alcohol if necessary to remove excess stain.
-
Rinse in running tap water.
-
Bluing: Immerse in bluing reagent for 30-60 seconds until nuclei turn blue.
-
Rinse in dH₂O.
-
Dehydration: Immerse slides sequentially in 70% Ethanol, 95% Ethanol, and 100% Ethanol (2 changes), 2 minutes each.
-
Clearing: Immerse in Xylene, 2 changes, 5 minutes each.
-
Mounting: Apply a drop of mounting medium to the tissue and place a coverslip, avoiding air bubbles. Allow to dry.
Experimental Workflow Diagram
References
- 1. Immunohistochemical detection of the inducible heat shock protein hsp70: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of HSP90 Inhibitors and HSP70 Inducers Prevent Hydrochloric Acid-Induced Pulmonary Fibrosis in Rabbits [mdpi.com]
- 8. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming SNX-2112 poor water solubility in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, SNX-2112. The focus of this guide is to address challenges related to its poor water solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][2][3] A significant challenge in working with this compound is its poor water solubility, which can complicate the preparation of stock solutions and lead to precipitation in aqueous experimental media, affecting the accuracy and reproducibility of results.[4][5][6]
Q2: What are the known solvents for this compound?
A2: this compound is practically insoluble in water.[4][5] However, it exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent, in ethanol.[4][7] For in vivo studies, a water-soluble prodrug, SNX-5422, was developed to improve oral bioavailability.[8][9]
Q3: How does this compound exert its biological effects?
A3: this compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the inhibition of its chaperone function.[1][4] This results in the degradation of Hsp90 client proteins, including HER2, Akt, and ERK, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[1][8][10]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound impacts several critical signaling pathways in cancer cells by promoting the degradation of Hsp90 client proteins. Key affected pathways include the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, survival, and apoptosis.[1][2][11] By disrupting these pathways, this compound can induce cell cycle arrest and apoptosis.[12][13][14]
Troubleshooting Guide
Issue: Precipitation of this compound in cell culture media.
Cause: This is a common issue arising from the poor aqueous solubility of this compound. When a concentrated DMSO stock solution is diluted into aqueous cell culture media, the compound can crash out of solution.
Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells.
-
Stepwise Dilution: Prepare intermediate dilutions of your this compound stock in cell culture media before adding it to the final culture plate. This gradual reduction in solvent concentration can help maintain solubility.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes improve solubility.
-
Vortexing During Dilution: Ensure thorough mixing by vortexing or gently pipetting up and down immediately after adding the this compound solution to the media.
Issue: Inconsistent results in in vitro assays.
Cause: Inconsistent results can stem from inaccurate concentrations of the active compound due to precipitation or adsorption to plasticware.
Solution:
-
Visual Inspection: Always visually inspect your prepared solutions and final assay plates for any signs of precipitation.
-
Use of Low-Binding Plastics: Consider using low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption.
-
Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment to ensure consistency.
Issue: Difficulty with in vivo administration due to poor solubility.
Cause: Direct administration of this compound in aqueous vehicles is not feasible due to its insolubility.
Solution:
-
Utilize the Prodrug SNX-5422: For oral administration in animal models, the water-soluble prodrug SNX-5422 is recommended.[8][9] SNX-5422 is rapidly converted to the active metabolite, this compound, in vivo.[8]
-
Formulation for SNX-5422: The prodrug SNX-5422 can be formulated in 5% dextrose in water for in vivo studies.[8][10]
-
Suspension for this compound: If the direct use of this compound is necessary, a homogeneous suspension can be prepared in a vehicle like Carboxymethylcellulose Sodium (CMC-Na).[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4][5] |
| DMSO | ≥ 23.05 mg/mL | [7] |
| 93 mg/mL | [4] | |
| Ethanol | 1 mg/mL | [4] |
| ≥ 9.6 mg/mL (with gentle warming and sonication) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[7]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the final desired concentrations.
-
During each dilution step, add the this compound solution to the medium and immediately mix thoroughly by gentle vortexing or pipetting to prevent precipitation.
-
Use the freshly prepared working solutions immediately for treating cells.
-
Protocol 3: Formulation of SNX-5422 (Prodrug) for In Vivo Oral Administration
-
Materials:
-
SNX-5422 powder
-
5% Dextrose in water (D5W)
-
Sterile container
-
-
Procedure:
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound for in vitro and in vivo use.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CAS:908112-43-6 | Hsp90 inhibitor,ATP-competitve,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
SNX-2112 Technical Support Center: Managing In Vitro Heat Shock Response
Welcome to the technical support center for researchers utilizing SNX-2112. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the management of the heat shock response induced by this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone function.[2][4] This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 "client" proteins, many of which are critical for cancer cell proliferation and survival, such as HER2, Akt, and Raf-1.[4][5][6] A direct consequence of Hsp90 inhibition is the induction of the heat shock response, characterized by the upregulation of other heat shock proteins, most notably Hsp70.[7]
Q2: Why is monitoring the heat shock response important when using this compound?
Monitoring the heat shock response, particularly the induction of Hsp70, serves as a critical pharmacodynamic biomarker for Hsp90 inhibition.[8][9] Observing an increase in Hsp70 levels confirms that this compound is engaging its target and initiating the expected downstream cellular effects. Conversely, an absent or weak Hsp70 induction might indicate issues with the experimental setup, such as compound potency, cell line sensitivity, or treatment conditions.
Q3: What are the expected effects of this compound on cancer cell lines in vitro?
Treatment of cancer cells with this compound typically results in:
-
Inhibition of cell proliferation: this compound has been shown to inhibit the growth of a wide range of cancer cell lines.[4][10][11]
-
Cell cycle arrest: The compound can induce cell cycle arrest, commonly at the G1 or G2/M phase.[5][12][13]
-
Induction of apoptosis: this compound can trigger programmed cell death.[1][2][5]
-
Degradation of Hsp90 client proteins: A hallmark of this compound activity is the reduced expression of client proteins like HER2, Akt, and Raf-1.[4][5][12]
-
Induction of Hsp70: As a compensatory mechanism, cells upregulate Hsp70 expression.[7]
Q4: At what concentrations should I use this compound in my in vitro experiments?
The effective concentration of this compound can vary depending on the cell line. However, most studies report IC50 values for cell proliferation inhibition in the low nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak induction of Hsp70 observed after this compound treatment. | 1. Sub-optimal concentration of this compound: The concentration used may be too low to effectively inhibit Hsp90. 2. Incorrect treatment duration: The incubation time may be too short to allow for Hsp70 transcription and translation. 3. Cell line resistance: The chosen cell line may be less sensitive to Hsp90 inhibition. 4. Poor compound quality or degradation: The this compound stock may have degraded. | 1. Perform a dose-response experiment (e.g., 10 nM to 1 µM) to identify the optimal concentration. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of Hsp70 induction. 3. Test a different, more sensitive cell line as a positive control. 4. Use a fresh, validated stock of this compound. |
| High levels of cell death observed even at low concentrations of this compound. | 1. High sensitivity of the cell line: The cell line may be particularly dependent on Hsp90 client proteins for survival. 2. Off-target effects at high concentrations: Although selective, very high concentrations might lead to unintended effects. | 1. Lower the concentration range in your experiments. 2. Reduce the treatment duration. 3. Ensure you are not exceeding the recommended concentration range for Hsp90-specific effects. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the response. 2. Inconsistent preparation of this compound: Errors in dilution or storage of the compound. 3. Technical variability in assays: Inconsistent loading in Western blots or plating in viability assays. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and plate at a consistent density. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. 3. Use loading controls for Western blotting and include appropriate controls in all assays. |
| No degradation of a specific Hsp90 client protein is observed. | 1. The protein is not a major client of Hsp90 in that cell line. 2. Kinetics of degradation: The time point of analysis may be too early or too late to observe maximal degradation. 3. Antibody issues: The antibody used for Western blotting may not be specific or sensitive enough. | 1. Confirm from literature that the protein of interest is a validated Hsp90 client. 2. Perform a time-course experiment to assess the degradation kinetics of the specific client protein. 3. Validate your antibody using positive and negative controls. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| BT-474 | Breast Cancer | 10 - 50 | 96 hours |
| SKBR-3 | Breast Cancer | 10 - 50 | 96 hours |
| SKOV-3 | Ovarian Cancer | 10 - 50 | 96 hours |
| MCF-7 | Breast Cancer | 10 - 50 | Not Specified |
| H1650 | Lung Cancer | 10 - 50 | Not Specified |
| MM.1S | Multiple Myeloma | 52 | 48 hours |
| U266 | Multiple Myeloma | 55 | 48 hours |
| RPMI8226 | Multiple Myeloma | 186 | 48 hours |
| A549 | Non-small Cell Lung Cancer | 500 | Not Specified |
| H1299 | Non-small Cell Lung Cancer | 1140 | Not Specified |
| H1975 | Non-small Cell Lung Cancer | 2360 | Not Specified |
| EBC-1 | Non-small Cell Lung Cancer | 25.2 | Not Specified |
| MKN-45 | Gastric Cancer | 30.3 | Not Specified |
| GTL-16 | Gastric Cancer | 35.6 | Not Specified |
Data compiled from multiple sources.[2][10][12][14]
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp70 Induction and Client Protein Degradation
This protocol details the steps to assess the effects of this compound on protein expression levels.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against Hsp70, your client protein of interest (e.g., Akt, HER2), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein bands to the loading control. c. Calculate the fold change in protein expression relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control. c. Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
3. MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
4. Solubilization and Measurement: a. Aspirate the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action and heat shock response induction.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
SNX-2112 Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SNX-2112 observed in cancer cell line experiments. The information is intended to help researchers anticipate, identify, and mitigate potential experimental confounders arising from non-Hsp90-related activities of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). Its primary on-target mechanism involves binding to the N-terminal ATP pocket of Hsp90, leading to the degradation of a wide range of Hsp90 client proteins. These client proteins are often critical for tumor cell growth, survival, and proliferation. Key on-target effects include:
-
Degradation of oncogenic kinases: This includes proteins like HER2, EGFR, MET, AKT, and C-Raf.[1][2]
-
Inhibition of downstream signaling pathways: Consequently, pathways such as PI3K/Akt and Raf/MEK/ERK are suppressed.[3][4]
-
Induction of cell cycle arrest: Typically observed at the G1 or G2/M phase.[1][5]
-
Induction of apoptosis (programmed cell death): Triggered through both mitochondrial and death receptor-mediated pathways.[4][6]
-
Induction of autophagy. [6]
Q2: What are the known or suspected off-target effects of this compound?
Based on preclinical studies and clinical trials of its prodrug, SNX-5422, several off-target effects and toxicities have been reported. While the precise molecular mechanisms for all of these are not fully elucidated, researchers should be aware of the following potential issues:
-
Ocular Toxicity: Visual disturbances, including retinal damage, have been observed in animal models and in some clinical trials of Hsp90 inhibitors, including those of the same class as this compound.[7][8] This is considered a potential class-wide effect for Hsp90 inhibitors.[3][9]
-
Cardiac Toxicity: Prolongongation of the QTc interval has been noted in clinical trials of SNX-5422.[9] Hsp90 inhibitors can have complex effects on cardiac signaling pathways.[1][10][11]
-
Hematological Toxicity: Thrombocytopenia (low platelet count) has been reported as a treatment-related adverse event.[6][9]
-
Gastrointestinal Toxicity: Diarrhea and nausea are among the most common adverse events observed in clinical trials.[3][6]
-
Hepatic and Renal Concerns: Pharmacokinetic studies have indicated a potential for this compound to accumulate in the liver and kidneys, raising concerns about off-target toxicity in these organs.[8] Grade 3 elevation in aspartate aminotransferase has been reported.[6]
-
Other Adverse Events: Nonseptic arthritis and pruritus (itching) have also been noted.[6][9]
Q3: Why was the clinical development of SNX-5422 (the prodrug of this compound) discontinued (B1498344)?
The development of PF-04929113 (SNX-5422) was discontinued due to ocular toxicity observed in animal models and a separate phase I study.[7] This highlights the significance of this particular off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability at Low Concentrations
Possible Cause: This could be due to on-target Hsp90 inhibition in highly sensitive cell lines or a potential off-target cytotoxic effect.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a Western blot to analyze the degradation of known sensitive Hsp90 client proteins (e.g., HER2 in BT-474 cells, Akt). A dose-dependent decrease in these proteins would confirm on-target activity.
-
Compare the IC50 value in your cell line with published data (see Table 1). Significant deviation may suggest off-target effects or unique cellular characteristics.
-
-
Assess Apoptosis and Cell Cycle:
-
Use flow cytometry to analyze the cell cycle profile and quantify apoptosis (e.g., Annexin V/PI staining). This can help differentiate between cytotoxic and cytostatic effects.
-
-
Control for Non-Specific Toxicity:
-
Include a structurally related but inactive control compound if available to distinguish between specific off-target effects and general chemical toxicity.
-
Issue 2: Observing Changes in Cellular Pathways Not Directly Linked to Hsp90 Clients
Possible Cause: This could indicate an off-target interaction of this compound with other cellular proteins or signaling cascades.
Troubleshooting Steps:
-
Review Known Off-Target Toxicities:
-
Consider if the observed pathway changes could be related to the known organ-specific toxicities. For instance, unexpected changes in ion channel expression or function might be related to the observed cardiac effects.
-
-
Broad Spectrum Kinase Profiling:
-
If resources permit, perform a kinase profiling assay to screen for unintended interactions of this compound with a panel of kinases.
-
-
Literature Search for Analog Compounds:
-
Investigate if similar off-target effects have been reported for other benzamide-class Hsp90 inhibitors.
-
Issue 3: Inconsistent Results Across Different Experiments or Cell Lines
Possible Cause: Variability could stem from differences in experimental conditions, cell line-specific sensitivities, or the manifestation of off-target effects under certain conditions.
Troubleshooting Steps:
-
Standardize Experimental Protocols:
-
Ensure consistency in drug preparation, cell density, treatment duration, and assay methods.
-
-
Characterize Your Cell Line:
-
Be aware of the specific genetic background of your cell lines. For example, the expression levels of Hsp90 client proteins can vary significantly and influence sensitivity to this compound.
-
-
Monitor for Off-Target Phenotypes:
-
If working with in vivo models, be vigilant for signs of the known toxicities (e.g., changes in animal behavior that might indicate visual impairment, regular monitoring of blood counts).
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT-474 | Breast Cancer | 10 - 50 |
| SKBR-3 | Breast Cancer | 10 - 50 |
| MCF-7 | Breast Cancer | 10 - 50 |
| MDA-MB-468 | Breast Cancer | 10 - 50 |
| H1650 | Lung Cancer | 10 - 50 |
| SKOV-3 | Ovarian Cancer | 10 - 50 |
| A549 | Non-Small Cell Lung Cancer | 500 |
| H1299 | Non-Small Cell Lung Cancer | 1140 |
| H1975 | Non-Small Cell Lung Cancer | 2360 |
| Pediatric Cancer Cell Lines (various) | Osteosarcoma, Neuroblastoma, etc. | 10 - 100 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.[7][10]
Table 2: Adverse Events from Phase I Clinical Trial of SNX-5422 (Prodrug of this compound)
| Adverse Event | Grade 3/4 Incidence |
| Diarrhea | 9% - 26% |
| Nausea | 0% - 9% |
| Thrombocytopenia | 3% (Grade 3), plus Grade 4 cases |
| Nonseptic Arthritis | 3% |
| Aspartate Aminotransferase Elevation | 3% |
| Prolonged QTc Interval | Noted, but specific grade not detailed |
| Pruritus | Noted, but specific grade not detailed |
| Fatigue | Noted, but specific grade not detailed |
Data compiled from multiple Phase I studies.[3][6][9]
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., BT-474) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, C-Raf) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway and Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Retinal toxicity induced by small-molecule Hsp90 inhibitors in beagle dogs [jstage.jst.go.jp]
- 4. ashpublications.org [ashpublications.org]
- 5. Heat Shock Protein 90 and Role of Its Chemical Inhibitors in Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular toxicity of investigational anti-cancer drugs in early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A rat retinal damage model predicts for potential clinical visual disturbances induced by Hsp90 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Retinal toxicity induced by small-molecule Hsp90 inhibitors in beagle dogs. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. The Role of HSP90 Inhibitors in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
SNX-2112 Drug Resistance Mechanisms: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential mechanisms of resistance to the HSP90 inhibitor, SNX-2112.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). It competitively binds to the N-terminal ATP-binding pocket of HSP90, preventing its chaperone function.[1][2] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[3] Many of these client proteins are key oncogenic kinases and transcription factors involved in cell proliferation, survival, and angiogenesis, such as HER2, Akt, and Raf-1.[1][3][4] Inhibition of HSP90 by this compound results in cell cycle arrest and apoptosis in cancer cells.[3][5]
Q2: What are the known and potential mechanisms of resistance to this compound?
Resistance to HSP90 inhibitors like this compound can be multifactorial and may involve one or more of the following mechanisms:
-
Induction of the Heat Shock Response (HSR): A primary mechanism of resistance is the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins, notably HSP70 and HSP27.[6] These chaperones can have a cytoprotective effect and may compensate for the inhibition of HSP90, thereby promoting cell survival.
-
Alterations in Co-chaperones: The function of HSP90 is modulated by a variety of co-chaperones. Alterations in the expression or function of these co-chaperones can influence sensitivity to HSP90 inhibitors. For example, the co-chaperone Aha1 is a known activator of HSP90's ATPase activity, while p23 stabilizes the ATP-bound state.[7] Changes in the balance of these co-chaperones could potentially alter the efficacy of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump drugs out of the cell, reducing their intracellular concentration and effectiveness.[8] One study has shown that P-gp-mediated efflux is a limiting factor for the intestinal absorption of this compound in rats.[8] However, another study demonstrated that this compound can inhibit the expression of P-glycoprotein in a multidrug-resistant leukemia cell line (K562/ADR).[4]
-
Post-Translational Modifications of HSP90: The activity of HSP90 can be regulated by post-translational modifications like phosphorylation. Changes in the phosphorylation status of HSP90 could potentially affect its conformation and binding affinity for inhibitors like this compound.
-
Target Alterations: While not yet reported for this compound, mutations in the drug-binding site of the target protein are a common mechanism of acquired drug resistance for other targeted therapies.
Q3: Is this compound effective against cancer cells that are resistant to other therapies?
Yes, several studies have shown that this compound can be effective in cancer cells that have developed resistance to other targeted therapies. For instance, this compound has demonstrated antitumor activity in MET-amplified tumor cells that are resistant to selective MET kinase inhibitors.[9][10] This is because HSP90 inhibition leads to the degradation of multiple client proteins, making it more difficult for the cancer cell to develop resistance through a single pathway alteration.
Troubleshooting Guides
Problem 1: Decreased sensitivity or suspected acquired resistance to this compound in cell culture.
This guide will help you investigate the potential mechanisms behind the observed decrease in this compound efficacy in your cell line.
Troubleshooting Workflow
Caption: Workflow for troubleshooting decreased this compound sensitivity.
Experimental Protocols:
-
Cell Viability (MTT) Assay to Determine IC50:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
-
-
Western Blot for HSP70, HSP27, and P-glycoprotein:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP70, HSP27, P-glycoprotein, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Problem 2: Inconsistent or unexpected results in apoptosis assays following this compound treatment.
This guide addresses common issues encountered when measuring apoptosis induced by this compound.
Apoptosis Induction and Detection Workflow
Caption: Workflow for apoptosis detection after this compound treatment.
Experimental Protocols:
-
Annexin V/PI Staining for Flow Cytometry:
-
Treat cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[11]
-
-
Western Blot for Cleaved PARP and Caspase-3:
-
Follow the general Western blot protocol as described in Troubleshooting Guide 1.
-
Use primary antibodies specific for cleaved PARP and cleaved Caspase-3 to detect the active forms of these apoptosis markers.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT-474 | Breast Cancer | 10 - 50 | [1] |
| SKBR-3 | Breast Cancer | 10 - 50 | [1] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [1] |
| MDA-468 | Breast Cancer | 10 - 50 | [1] |
| MCF-7 | Breast Cancer | 10 - 50 | [1][5] |
| H1650 | Non-Small Cell Lung Cancer | 10 - 50 | [1] |
| A549 | Non-Small Cell Lung Cancer | 500 | [12][13] |
| H1299 | Non-Small Cell Lung Cancer | 1140 | [12][13] |
| H1975 | Non-Small Cell Lung Cancer | 2360 | [12][13] |
| MM.1S | Multiple Myeloma | 52 | [14] |
| U266 | Multiple Myeloma | 55 | [14] |
| INA-6 | Multiple Myeloma | 19 | [14] |
| RPMI8226 | Multiple Myeloma | 186 | [14] |
| OPM1 | Multiple Myeloma | 89 | [14] |
| OPM2 | Multiple Myeloma | 67 | [14] |
| MM.1R | Multiple Myeloma | 93 | [14] |
| Dox40 | Multiple Myeloma | 53 | [14] |
| Pediatric Cancer Cell Lines (various) | Osteosarcoma, Neuroblastoma, etc. | 10 - 100 | [15] |
| GTL-16 | Gastric Cancer | 35.6 | [9] |
| MKN-45 | Gastric Cancer | 30.3 | [9] |
| EBC-1 | Non-Small Cell Lung Cancer | 25.2 | [9] |
| PR-GTL-16 (PHA-665752 Resistant) | Gastric Cancer | 57.5 | [9] |
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: this compound inhibits HSP90, leading to client protein degradation.
Potential Resistance Mechanisms to this compound
Caption: Overview of potential this compound resistance pathways.
References
- 1. The Hsp90 Co-chaperones Sti1, Aha1, and P23 Regulate Adaptive Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Antitumor Activity of this compound, a Synthetic Heat Shock Protein-90 Inhibitor, in MET-Amplified Tumor Cells with or without Resistance to Selective MET Inhibition | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. p23 and Aha1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein (P-gp)-mediated efflux limits intestinal absorption of the Hsp90 inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET Inhibition. [vivo.weill.cornell.edu]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. The Hsp90 Co-chaperones Sti1, Aha1, and P23 Regulate Adaptive Responses to Antifungal Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aha1 competes with Hop, p50 and p23 for binding to the molecular chaperone Hsp90 and contributes to kinase and hormone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ocular Toxicity of SNX-5422 and Implications for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the ocular toxicity associated with the Hsp90 inhibitor, SNX-5422. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is SNX-5422 and what is its mechanism of action?
SNX-5422 is an orally bioavailable prodrug of SNX-2112, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival, including HER2, AKT, and ERK.[1][2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby impeding tumor growth.[2]
Q2: Why was the clinical development of SNX-5422 discontinued (B1498344)?
The clinical development of SNX-5422 was halted due to observations of ocular toxicity in both preclinical animal models and a phase I clinical study.[3][4][5] This has been a recurring concern with several Hsp90 inhibitors, suggesting a class-wide effect.[3]
Q3: What are the known ocular side effects of SNX-5422 and other Hsp90 inhibitors?
In a phase I clinical trial of SNX-5422 (also known as PF-04929113), reversible grade 1-3 nyctalopia (night blindness) was reported.[3] While another phase I study did not report clinically significant drug-related ocular toxicity, the development was still stopped due to the overarching ocular safety concerns.[4] Generally, Hsp90 inhibitors have been associated with a range of visual disturbances, including:
A retrospective analysis of early-phase clinical trials for various investigational anti-cancer drugs, including Hsp90 inhibitors, revealed a high incidence of ocular toxicities with this class of drugs.[6]
Q4: What is the proposed mechanism of SNX-5422-induced ocular toxicity?
The ocular toxicity of Hsp90 inhibitors is believed to stem from their on-target mechanism of action within the retina.[7] The retina is rich in proteins that rely on Hsp90 for proper folding and function. Key Hsp90 client proteins in photoreceptor cells include:
-
G protein-coupled receptor kinase 1 (GRK1): Essential for the deactivation of rhodopsin in the phototransduction cascade.
-
Phosphodiesterase 6 (PDE6): A crucial enzyme in the phototransduction pathway.[8][9][10]
Inhibition of Hsp90 by this compound (the active form of SNX-5422) leads to the degradation of these client proteins, disrupting the normal light-sensing and signaling processes in photoreceptors and ultimately leading to visual impairment.[7][8][9][10]
Troubleshooting Guide
Problem 1: I am observing unexpected visual impairment in my animal models treated with SNX-5422. How can I confirm if it is drug-related?
Solution:
-
Conduct thorough ophthalmological examinations: This should include slit-lamp biomicroscopy and indirect ophthalmoscopy to assess the anterior and posterior segments of the eye.
-
Perform Electroretinography (ERG): ERG is a non-invasive technique that measures the electrical response of the retina to light stimulation. It is a sensitive method for detecting retinal dysfunction. Look for changes in the a-wave and b-wave amplitudes and implicit times, which can indicate photoreceptor and bipolar cell dysfunction, respectively.
-
Histopathological Analysis: At the end of the study, perform a histological examination of the retina. Look for signs of photoreceptor degeneration, thinning of the outer nuclear layer, and disorganization of the retinal layers.
-
Dose-Response Relationship: Determine if the severity of the ocular findings correlates with the dose of SNX-5422 administered.
-
Control Groups: Ensure you have appropriate vehicle control groups to rule out any effects from the formulation or administration procedure.
Problem 2: My ERG recordings are showing a high degree of variability. How can I improve the quality of my data?
Solution:
-
Consistent Dark Adaptation: Ensure all animals are dark-adapted for a consistent period (e.g., overnight or for at least 12 hours) before ERG recording.
-
Stable Anesthesia: Use a consistent and stable anesthetic regimen, as some anesthetics can affect retinal function. Monitor the animal's vital signs throughout the procedure.
-
Proper Electrode Placement: Ensure the corneal electrode is correctly positioned and remains moist with a suitable conductor (e.g., methylcellulose). The reference and ground electrodes should also be placed consistently.
-
Control for Body Temperature: Maintain the animal's body temperature within a physiological range, as hypothermia can suppress retinal responses.
-
Minimize Electrical Noise: Conduct recordings in a Faraday cage or an electrically shielded room to reduce interference.
-
Consistent Light Stimulation: Use a calibrated Ganzfeld stimulator to deliver consistent light flashes.
Problem 3: I am having difficulty preparing SNX-5422 for in vivo administration.
Solution:
SNX-5422 is an orally bioavailable prodrug.[1] For preclinical oral administration in animal models, it is typically formulated as a suspension. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. It is crucial to ensure the suspension is homogenous before each administration. Consult the manufacturer's instructions for specific solubility and formulation guidelines. For in vitro studies, SNX-5422 can be dissolved in DMSO.
Quantitative Data on Ocular Toxicity of Hsp90 Inhibitors
While specific quantitative data for SNX-5422 is limited due to its discontinued development, the following table provides representative data on the ocular adverse events observed with other Hsp90 inhibitors in clinical trials. This information can be used to anticipate potential findings in preclinical research with SNX-5422.
| Hsp90 Inhibitor | Ocular Adverse Event | Incidence | Grade (Severity) | Study Phase |
| AUY922 | Night blindness | 20% (19/96 patients) | Not specified | I |
| Generic Hsp90 Inhibitors | Any ocular toxicity | 58.3% (7/12 patients) | Mostly Grade 1-2 | Early Phase |
| Generic Hsp90 Inhibitors | Flashing lights | Not specified | Grade 3 | Early Phase |
| Generic Hsp90 Inhibitors | Dim vision | Not specified | Not specified | Early Phase |
Note: This table is compiled from data on various Hsp90 inhibitors and is intended to be representative.[3][6] The incidence and severity of ocular toxicities can vary depending on the specific compound, dose, and schedule.
Experimental Protocols
Protocol 1: Electroretinography (ERG) for Assessing Retinal Toxicity
Objective: To functionally assess the health of retinal cells, particularly photoreceptors and bipolar cells, following treatment with SNX-5422.
Materials:
-
ERG system with a Ganzfeld stimulator
-
Corneal, reference, and ground electrodes
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide) and anesthetic (e.g., proparacaine) eye drops
-
Methylcellulose solution
-
Heating pad
Procedure:
-
Dark Adaptation: Dark-adapt the animals for a minimum of 12 hours (or overnight) before the procedure.
-
Anesthesia and Pupil Dilation: Anesthetize the animal and place it on a heating pad to maintain body temperature. Instill one drop of a mydriatic agent to dilate the pupils, followed by a topical anesthetic just before electrode placement.
-
Electrode Placement:
-
Place the active corneal electrode gently on the center of the cornea, using a drop of methylcellulose to ensure good contact and keep the cornea moist.
-
Place the reference electrode subcutaneously in the forehead region.
-
Place the ground electrode subcutaneously in the tail or a hind leg.
-
-
Recording:
-
Position the animal inside the Ganzfeld stimulator.
-
Record scotopic (dark-adapted) responses to single flashes of increasing light intensity to assess rod function. Key waveforms to analyze are the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Following scotopic recordings, light-adapt the animal for 10 minutes.
-
Record photopic (light-adapted) responses to single flashes to assess cone function.
-
-
Data Analysis: Measure the amplitude (in microvolts) and implicit time (in milliseconds) of the a- and b-waves for both scotopic and photopic responses. Compare the results between the SNX-5422-treated and control groups.
Protocol 2: Histological Analysis of the Retina
Objective: To morphologically assess the retinal structure for signs of toxicity following treatment with SNX-5422.
Materials:
-
Fixative (e.g., Davidson's fixative or 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Enucleation and Fixation: At the study endpoint, euthanize the animal and carefully enucleate the eyes. Create a small puncture near the limbus to allow for better fixative penetration and immerse the globes in fixative for 24 hours at 4°C.
-
Tissue Processing:
-
Wash the fixed eyes in PBS.
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Using a microtome, cut thin sections (e.g., 4-5 µm) through the pupillary-optic nerve axis.
-
Staining: Mount the sections on glass slides and stain with H&E.
-
Microscopic Examination: Examine the stained sections under a light microscope. Pay close attention to:
-
The thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.
-
The morphology of the photoreceptor inner and outer segments.
-
The presence of pyknotic nuclei in the ONL, indicative of apoptosis.
-
The overall organization of the retinal layers.
-
-
Quantification: If changes are observed, they can be quantified by measuring the thickness of the ONL at specific distances from the optic nerve head.
Visualizations
References
- 1. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A Phase 1 study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Details [gisttrials.org]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Hsp90 in Retinal Proteostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Hsp90 in Retinal Proteostasis and Disease - UCL Discovery [discovery.ucl.ac.uk]
- 10. Hsp90 inhibition protects against inherited retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SNX-2112 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of the Hsp90 inhibitor, SNX-2112, for in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the inhibition of its chaperone function.[1] This results in the proteasomal degradation of Hsp90 client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis, such as HER2, Akt, and ERK.[4][5] The downstream effects include cell cycle arrest, induction of apoptosis, and autophagy in tumor cells.[1]
Q2: What is the difference between this compound and its prodrug, SNX-5422?
SNX-5422 is a water-soluble, orally bioavailable prodrug of this compound.[4][6] Due to the variable oral bioavailability of this compound, SNX-5422 was developed to improve its pharmacological properties for in vivo oral administration.[4] Following oral administration, SNX-5422 is rapidly converted to the active metabolite, this compound, in vivo.[4][6][7] Notably, this compound has been shown to preferentially accumulate in tumor tissues compared to normal tissues after oral administration of SNX-5422.[4][6]
Q3: What are the recommended starting doses for this compound and SNX-5422 in mouse xenograft models?
The optimal dose will depend on the tumor model, administration route, and study endpoint. However, based on published preclinical studies, the following starting points can be considered:
-
SNX-5422 (Oral Administration): Efficacy has been observed at doses as low as 5 mg/kg.[1] A common dosing range is 20-75 mg/kg, with a maximal biological effect often seen around 75 mg/kg, which is also reported to be the maximum tolerated dose (MTD) in some models.[1][4]
-
This compound (Intraperitoneal Administration): One study in a tongue squamous cell carcinoma xenograft model used a dosage of 5 mg/kg.[2]
-
This compound (Intravenous Administration): A pharmacokinetic study in rats used single intravenous injections of 2.5, 5, and 10 mg/kg.[8]
It is crucial to perform a dose-escalation study to determine the optimal dose for your specific model.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition is observed.
-
Possible Cause 1: Inadequate Dose. The administered dose of this compound or SNX-5422 may be too low for the specific tumor model.
-
Solution: Conduct a dose-escalation study to determine the MTD and the most effective dose for your model. Refer to the dosage tables below for reported effective dose ranges.
-
-
Possible Cause 2: Inappropriate Dosing Schedule. The frequency of administration may not be optimal to maintain sufficient drug levels in the tumor.
-
Possible Cause 3: Poor Bioavailability (for oral this compound). this compound has variable oral bioavailability.
-
Solution: If administering orally, consider using the prodrug SNX-5422, which is designed for improved oral absorption.[4] Alternatively, consider intraperitoneal or intravenous administration of this compound.
-
Issue 2: Signs of toxicity are observed in the animals.
-
Possible Cause 1: Dose is too high. The administered dose may exceed the MTD for the specific animal strain or model.
-
Solution: Reduce the dose. If using a high dose, consider a less frequent dosing schedule. Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur.
-
-
Possible Cause 2: Formulation Issues. The vehicle used for drug formulation may be causing adverse effects.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with SNX-5422 (Oral Administration)
| Animal Model | Tumor Type | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Nude Mice | BT-474 (Breast Cancer) | 75 | Single oral dose | Preferential accumulation of this compound in tumor | [4][6] |
| Nude Mice | BT-474 (Breast Cancer) | 100-150 | 3 times/week | Complete tumor growth inhibition | [4] |
| SCID Mice | MM.1S (Multiple Myeloma) | 20, 40 | 3 times/week for 3 weeks | Significant reduction in tumor growth, prolonged survival | [1][9] |
| Nude Mice | MET-amplified xenografts | Not specified | Not specified | Significant antitumor efficacy with minimal toxicity | [5] |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Route of Administration | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| BALB/c Mice | Intraperitoneal | 5 | Not specified | Tumor volume inhibition (in combination with ultrasound) | [2] |
| Sprague-Dawley Rats | Intravenous | 2.5, 5, 10 | Single injection | Pharmacokinetic analysis | [8] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study using Oral SNX-5422
-
Animal Model: Nude mice with established BT-474 breast cancer xenografts.
-
Drug Formulation: Dissolve SNX-5422 in 5% dextrose in water.[4]
-
Dosing: Administer SNX-5422 by oral gavage at the desired dose (e.g., 75 mg/kg).
-
Schedule: Dosing can be performed daily (e.g., Monday to Friday) or intermittently (e.g., three times per week).[4]
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (π/6) x length x width².
-
Monitor animal body weight and overall health status throughout the study.
-
-
Pharmacodynamic Analysis (Optional):
-
At selected time points after the final dose, sacrifice a subset of mice.
-
Excise tumors and prepare lysates for immunoblotting to analyze the levels of Hsp90 client proteins (e.g., HER2, p-Akt, p-ERK) to confirm target engagement.[4]
-
Protocol 2: Pharmacokinetic Study of Intravenous this compound in Rats
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: Administer a single intravenous injection of this compound at doses of 2.5, 5, or 10 mg/kg.[8]
-
Sample Collection: Collect blood samples at various time points post-injection.
-
Analysis:
-
Determine the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t1/2β) and area under the curve (AUC).[8]
-
-
Excretion Analysis (Optional):
-
Collect urine and feces for a defined period (e.g., 72 hours) to determine the excretion profile of this compound.[8]
-
Mandatory Visualization
Caption: this compound inhibits Hsp90, leading to client protein degradation and downstream anti-cancer effects.
Caption: Workflow for an in vivo efficacy study of oral SNX-5422 in a mouse xenograft model.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumorigenic Effect of Hsp90 Inhibitor this compound on Tongue Squamous Cell Carcinoma is Enhanced by Low-Intensity Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetic analysis of this compound, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Navigating Unexpected Outcomes in SNX-2112 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNX-2112. The information is presented in a question-and-answer format to directly address common and unexpected issues encountered during experimentation.
Troubleshooting Guide
Q1: My cancer cell line, which is reported to be sensitive to this compound, is showing minimal or no response to treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of response in a sensitive cell line. Consider the following possibilities:
-
Compound Integrity and Solubility:
-
Degradation: this compound, like any small molecule, can degrade over time. Ensure it has been stored correctly at -20°C.
-
Solubility Issues: this compound is soluble in DMSO but insoluble in water.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in your culture medium. Warming the tube to 37°C and using an ultrasonic bath can aid in dissolving the compound.[1] Ensure the final DMSO concentration in your culture medium is not toxic to your cells (typically <0.5%).
-
-
Experimental Conditions:
-
Cell Density: High cell density can sometimes reduce the apparent potency of a compound due to a higher number of target molecules. Ensure you are using a consistent and appropriate cell seeding density.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. If you observe inconsistent results, consider testing the effect of different serum concentrations.
-
-
Cell Line-Specific Factors:
-
Acquired Resistance: Although not widely reported for this compound, prolonged or intermittent exposure to a drug can sometimes lead to the development of resistance mechanisms.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Q2: I'm observing an increase in autophagy markers in my cells treated with this compound, but not the expected level of apoptosis. Is this normal?
A2: Yes, this can be a normal cellular response to this compound treatment. This compound has been shown to induce both apoptosis and autophagy in cancer cells.[2][3][4] The balance between these two processes can be cell-type dependent and influenced by the specific experimental conditions.
-
Mechanism of Autophagy Induction: this compound can induce autophagy by inhibiting the Akt/mTOR/p70S6K signaling pathway.[2][3][4]
-
Interplay between Autophagy and Apoptosis: Autophagy can sometimes act as a survival mechanism, delaying the onset of apoptosis. However, in other contexts, it can contribute to programmed cell death.
-
Troubleshooting Steps:
-
Time-Course and Dose-Response: Perform a detailed time-course and dose-response experiment to observe the kinetics of both autophagy and apoptosis induction. You may find that apoptosis becomes more prominent at later time points or higher concentrations.
-
Inhibition of Autophagy: To determine if autophagy is playing a pro-survival role, you can co-treat your cells with this compound and an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or chloroquine) and assess if this enhances apoptosis.
-
Q3: Western blot analysis shows degradation of some Hsp90 client proteins (like HER2), but others (like Akt) seem less affected. Why is there a discrepancy?
A3: The degradation kinetics of different Hsp90 client proteins can vary upon treatment with this compound.[5][6]
-
Client Protein Half-Life: The intrinsic stability and turnover rate of a client protein will influence how quickly its levels decrease after Hsp90 inhibition.
-
Cellular Context: The specific cellular environment and the reliance of a particular client protein on Hsp90 for its stability can differ between cell lines.
-
Experimental Timing: The degradation of certain client proteins may be more rapid than others. For example, near-complete loss of HER2 expression in BT-474 cells was observed by 10 hours of treatment with 1 µM this compound.[1][2] A time-course experiment is crucial to capture the degradation profile of different client proteins.
-
Antibody Quality: Ensure that the antibodies you are using for Western blotting are specific and of high quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[7][8][9] It binds to the ATP-binding pocket in the N-terminus of Hsp90, preventing its chaperone function.[10] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival.[3][5][11]
Q2: Which signaling pathways are most affected by this compound?
A2: this compound treatment abrogates several key signaling pathways by promoting the degradation of its client proteins. The most commonly affected pathways are:
-
PI3K/Akt Pathway: this compound treatment leads to a decline in total Akt expression.[2]
-
Ras/Raf/MEK/ERK Pathway: The compound inhibits the activation of extracellular signal-related kinase (ERK).[2][7]
-
HER2 Signaling: In HER2-dependent cancers, this compound potently down-regulates HER2 expression.[5]
Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A3: The IC50 values for this compound-induced inhibition of cell proliferation typically range from 10 to 100 nM in sensitive cell lines.[2][5]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT-474 | Breast Cancer | 10 - 50 | [2][5] |
| SKBR-3 | Breast Cancer | 10 - 50 | [2] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [2] |
| MDA-MB-468 | Breast Cancer | 10 - 50 | [2][5] |
| MCF-7 | Breast Cancer | 10 - 50 | [2] |
| H1650 | Lung Cancer | 10 - 50 | [2] |
| K562 | Chronic Myeloid Leukemia | 0.92 µM (as reported in one source) | [2] |
| A549 | Non-Small Cell Lung Cancer | 0.50 µM | [10] |
| H1299 | Non-Small Cell Lung Cancer | 1.14 µM | [10] |
| H1975 | Non-Small Cell Lung Cancer | 2.36 µM | [10] |
| EBC-1 | MET-amplified Lung Cancer | 25.2 | [12] |
| MKN-45 | MET-amplified Gastric Cancer | 30.3 | [12] |
| GTL-16 | MET-amplified Gastric Cancer | 35.6 | [12] |
Table 2: Binding Affinity of this compound for Hsp90 Isoforms
| Hsp90 Isoform | Binding Constant (Ka) | Reference |
| Hsp90α | 30 nM | [2] |
| Hsp90β | 30 nM | [2] |
| Hsp90 Isoform | Dissociation Constant (Kd) | Reference |
| Hsp90α | 4 nM | [13] |
| Hsp90β | 6 nM | [13] |
| Grp94 (Hsp90b1) | 484 nM | [13] |
Experimental Protocols
Cell Viability Assay (Alamar Blue)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO). Each concentration should be tested in multiple wells (e.g., eight wells).[2]
-
Incubate for 96 hours.[2]
-
Add Alamar blue reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Hsp90 Client Protein Degradation
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound for various time points (e.g., 0, 3, 6, 10, 24 hours).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., HER2, Akt, p-ERK, PARP) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis Analysis (Apo2.7 Staining)
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells according to the Apo2.7 staining kit protocol.
-
Stain the cells with the Apo2.7 antibody.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.[7][9]
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 11. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating P-glycoprotein (P-gp) Mediated Efflux of SNX-2112
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of the Hsp90 inhibitor, SNX-2112.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is P-gp mediated efflux a concern?
This compound is a potent and selective inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many proteins involved in cancer cell growth and survival.[1][2][3] By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a promising anticancer agent.[4][5] However, studies have shown that this compound is a substrate of P-glycoprotein (P-gp).[5][6] P-gp is an ATP-dependent efflux pump that can actively transport a wide range of substances, including many anticancer drugs, out of cells.[7][8][9] This efflux mechanism can reduce the intracellular concentration of this compound, potentially leading to decreased efficacy and the development of multidrug resistance (MDR).[5][6][10]
Q2: How can I determine if this compound is being actively effluxed by P-gp in my experimental system?
You can perform a bidirectional transport assay using a polarized cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells.[11][12] In this assay, the transport of this compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A permeability / A-to-B permeability) significantly greater than 2 is indicative of active efflux. To confirm P-gp's involvement, the assay should also be run in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
Q3: What are the common strategies to mitigate P-gp mediated efflux?
There are several strategies to overcome P-gp mediated efflux:
-
Co-administration with P-gp inhibitors: This is the most direct approach, where a P-gp inhibitor is used to block the efflux pump, thereby increasing the intracellular concentration of the substrate drug.[13][14]
-
Formulation strategies: Encapsulating this compound in nanoparticles or other drug delivery systems can sometimes bypass P-gp mediated efflux.[15]
-
Structural modification of the drug: While not a strategy for existing this compound, in drug design, molecules can be modified to have lower affinity for P-gp.
-
Inhibition of P-gp expression: Some compounds can downregulate the expression of the ABCB1 gene, which codes for P-gp.[10][16]
Q4: Which P-gp inhibitors can I use with this compound?
P-gp inhibitors are often categorized into three generations based on their specificity and potency.[14][]
| Generation | Inhibitors | Characteristics |
| First | Verapamil (B1683045), Cyclosporine A, Quinidine | Readily available but have their own pharmacological effects and can be toxic at concentrations needed for P-gp inhibition.[7][] |
| Second | Dexverapamil, Valspodar | More potent and less toxic than the first generation, but can still have off-target effects and drug-drug interactions.[] |
| Third | Tariquidar, Elacridar (B1662867) (GF120918), Zosuquidar | Highly potent and specific for P-gp with fewer off-target effects.[7][14] |
For in vitro studies, verapamil and cyclosporine A are commonly used as reference inhibitors. For in vivo studies, third-generation inhibitors like elacridar are often preferred due to their higher specificity and potency.[5][6]
Troubleshooting Guides
Issue 1: My P-gp inhibitor is not increasing the intracellular accumulation of this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Determine the IC50 of the inhibitor in your cell line using a known fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM). Ensure you are using the inhibitor at a concentration well above its IC50. |
| The cell line has low or no P-gp expression. | Confirm P-gp expression in your cell line using Western blot or qRT-PCR. Consider using a cell line known to overexpress P-gp, such as MDCK-MDR1 or a drug-resistant cancer cell line.[12][18] |
| The inhibitor is also a substrate of another efflux pump. | Some inhibitors can be substrates for other ABC transporters like MRP1 or BCRP. Consider using a more specific P-gp inhibitor or testing for the involvement of other transporters. |
| Experimental artifacts. | Ensure that the inhibitor is stable in your culture medium and that the incubation time is sufficient for it to exert its effect. |
Issue 2: I am observing high variability in my P-gp efflux assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of your cell monolayers to ensure they are confluent and have tight junctions. Discard any monolayers that do not meet your established TEER criteria. |
| Inaccurate pipetting. | Use calibrated pipettes and be meticulous with your technique, especially when adding small volumes of compounds. |
| Cell passage number is too high. | High passage numbers can lead to changes in phenotype, including altered transporter expression. Use cells within a defined, low passage number range for all experiments. |
| Compound solubility issues. | Ensure that this compound and the P-gp inhibitor are fully dissolved in the assay buffer. Poor solubility can lead to inconsistent results. |
Experimental Protocols
Protocol 1: Bidirectional Transport Assay to Confirm this compound as a P-gp Substrate
Objective: To determine if this compound is actively transported by P-gp in a polarized cell monolayer.
Materials:
-
MDCK-MDR1 cells (or other suitable P-gp overexpressing cell line)[12]
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
A known P-gp inhibitor (e.g., 10 µM Elacridar)[5]
-
LC-MS/MS for quantification of this compound
Methodology:
-
Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 4-7 days).
-
Verify monolayer integrity by measuring the TEER.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare dosing solutions of this compound in HBSS, with and without the P-gp inhibitor.
-
Apical to Basolateral (A-to-B) Transport: Add the this compound dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the this compound dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability (Papp) in both directions and the efflux ratio.
Protocol 2: Cellular Accumulation Assay to Evaluate P-gp Inhibition
Objective: To measure the effect of P-gp inhibitors on the intracellular accumulation of this compound.
Materials:
-
P-gp overexpressing cell line (e.g., A549/ADR) and its parental non-resistant cell line.[18]
-
96-well plates
-
Culture medium
-
This compound
-
P-gp inhibitors at various concentrations
-
Lysis buffer
-
LC-MS/MS for quantification
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the P-gp inhibitor for 30-60 minutes.
-
Add this compound to the wells and incubate for a defined period (e.g., 2 hours).
-
Aspirate the medium and wash the cells with ice-cold PBS to stop the transport.
-
Lyse the cells and collect the lysate.
-
Quantify the intracellular concentration of this compound using LC-MS/MS and normalize to the protein content of the cell lysate.
-
Compare the accumulation of this compound in the presence and absence of the inhibitor.
Quantitative Data Summary
The following table summarizes data from a study investigating the effect of P-gp inhibitors on the intestinal absorption of this compound in a rat model. This data demonstrates the significant impact of P-gp on this compound bioavailability.[5][6]
| Intestinal Segment | P-gp Inhibitor | Fold Increase in this compound Absorption |
| Duodenum | Cyclosporine | 3.1 |
| Jejunum | Cyclosporine | 5.3 |
| Ileum | Cyclosporine | 4.8 |
| Colon | Cyclosporine | 3.2 |
| Duodenum | Elacridar | 14.1 |
| Jejunum | Elacridar | 8.8 |
| Ileum | Elacridar | 7.9 |
| Colon | Elacridar | 3.8 |
Data adapted from studies on the intestinal absorption of this compound in rats.[5][6]
Visualizations
Caption: Mechanism of P-gp mediated efflux of this compound and its inhibition.
Caption: Experimental workflow for a bidirectional transport assay.
Caption: Troubleshooting logic for P-gp inhibition experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. P-glycoprotein (P-gp)-mediated efflux limits intestinal absorption of the Hsp90 inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P-gp Substrate Identification | Evotec [evotec.com]
- 13. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 14. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of the HSP90-HIF1α pathway with SNX2112-encapsulated nano-micelles for effective triple-negative breast cancer photothermal combined photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 18. content.abcam.com [content.abcam.com]
Impact of SNX-2112 on normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Hsp90 inhibitor, SNX-2112.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing its chaperone function.[4][5] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are crucial for cancer cell proliferation, survival, and signaling.[6][7]
Q2: Why does this compound exhibit selectivity for cancer cells over normal cells?
A2: The selectivity of this compound for cancer cells is attributed to several factors. Cancer cells are often in a state of heightened stress and are more dependent on the chaperone activity of Hsp90 to maintain the stability of mutated and overexpressed oncoproteins.[7] Furthermore, the prodrug of this compound, SNX-5422, has been shown to accumulate preferentially in tumor tissues compared to normal tissues.[7] Studies have also indicated that this compound has minimal effects on key signaling pathways, such as Akt and Erk, in normal tissues like the liver, in contrast to its significant inhibitory effects in tumor tissue. Additionally, this compound has been reported to be safe for normal human bronchial epithelial cells.[8]
Q3: What are the known downstream effects of this compound on cancer cell signaling?
A3: this compound disrupts multiple oncogenic signaling pathways by promoting the degradation of key Hsp90 client proteins. The most commonly reported downstream effects include the inhibition of the PI3K/Akt and RAF/MEK/ERK pathways.[1][2][3][6][9] It has also been shown to downregulate the Wnt/β-catenin signaling pathway and inhibit NF-κB activation.[8][10]
Q4: What is the typical cellular response to this compound treatment in cancer cells?
A4: Treatment of cancer cells with this compound typically leads to cell cycle arrest and induction of apoptosis.[10][11][12] The specific phase of cell cycle arrest can vary between cell lines, with reports of both G1 and G2/M phase arrest.[6][10][13] Apoptosis is often initiated through the mitochondrial pathway, involving the cleavage of caspases-3, -8, and -9, and PARP.[2][3][10][11]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cancer cell line.
-
Possible Cause 1: Cell density. High cell density can reduce the effective concentration of the drug per cell.
-
Solution: Ensure consistent cell seeding density across all experiments. Optimize seeding density to ensure cells are in the exponential growth phase during treatment.
-
-
Possible Cause 2: Passage number. Cell line characteristics can change over multiple passages, potentially altering their sensitivity to drugs.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 3: this compound degradation. Improper storage or handling can lead to reduced potency.
-
Solution: Store this compound stock solutions at -20°C or lower and protect from light.[14] Prepare fresh dilutions for each experiment.
-
Problem 2: No significant apoptosis observed after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment duration. The apoptotic response is dose- and time-dependent.[10]
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Cell line resistance. Some cell lines may be inherently more resistant to apoptosis.
Problem 3: Off-target effects observed in experiments.
-
Possible Cause: While this compound is a selective Hsp90 inhibitor, high concentrations may lead to off-target activities.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Correlate phenotypic observations with the specific degradation of Hsp90 client proteins to confirm on-target effects.
-
Data Presentation
Table 1: Comparative Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 920 | [4] |
| BT474 | Breast Cancer | 10 - 50 | [4] |
| SKBR-3 | Breast Cancer | 10 - 50 | [4] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [4] |
| MDA-468 | Breast Cancer | 10 - 50 | [4] |
| MCF-7 | Breast Cancer | 10 - 50 | [4] |
| H1650 | Lung Cancer | 10 - 50 | [4] |
| MM.1S | Multiple Myeloma | 52 | [3] |
| U266 | Multiple Myeloma | 55 | [3] |
| INA-6 | Multiple Myeloma | 19 | [3] |
| RPMI8226 | Multiple Myeloma | 186 | [3] |
| OPM1 | Multiple Myeloma | 89 | [3] |
| OPM2 | Multiple Myeloma | 67 | [3] |
| MM.1R | Multiple Myeloma | 93 | [3] |
| Dox40 | Multiple Myeloma | 53 | [3] |
| EBC-1 | Lung Cancer | 25.2 | [6] |
| MKN-45 | Gastric Cancer | 30.3 | [6] |
| GTL-16 | Gastric Cancer | 35.6 | [6] |
| A549 | Non-Small Cell Lung Cancer | 500 | [5] |
| H1299 | Non-Small Cell Lung Cancer | 1140 | [5] |
| H1975 | Non-Small Cell Lung Cancer | 2360 | [5] |
| Pediatric Cancer Cell Lines | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma | 10 - 100 | [13] |
Table 2: Impact of this compound on Normal Cells
| Cell Type | Observation | Reference |
| Normal Human Bronchial Epithelial (NHBE) cells | Considered safe in cytotoxicity tests. | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibits tube formation. | [1][2][3] |
| Peripheral Blood Mononuclear Cells (PBMNCs) | Less sensitive than multiple myeloma cell lines. | [3] |
| Bone Marrow Stromal Cells (BMSCs) | Less sensitive than multiple myeloma cell lines. | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[3]
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
3. Western Blot Analysis of Hsp90 Client Proteins
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, p-Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: A typical in vitro experimental workflow for evaluating this compound.
Caption: Key signaling pathways disrupted by this compound.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 6. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis and Inhibits Proliferation, Invasion, and Migration of Non-Small Cell Lung Cancer by Downregulating Epithelial-Mesenchymal Transition via the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of multiple signaling pathways by the Hsp90 inhibitor this compound in EGFR resistance models as a single agent or in combination with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. ascopubs.org [ascopubs.org]
Welcome to the technical support center for SNX-2112. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone function.[1][5] This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90-dependent "client" proteins, many of which are critical for tumor cell growth and survival.[2][6][7]
Q2: Which signaling pathways are affected by this compound treatment?
A2: By inducing the degradation of key client proteins, this compound abrogates several critical signaling pathways. Notably, it downregulates the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[1][5][8] This leads to downstream effects such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][4][5]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
A3: this compound is a highly potent compound with IC50 values for cell proliferation typically in the low nanomolar range. Values generally range from 10 to 100 nM across various hematologic and solid tumor cell lines.[1][5][9] For example, in multiple myeloma cell lines, IC50 values at 48 hours ranged from 19 to 186 nM.[1] In a panel of breast, lung, and ovarian cancer cells, the IC50 values were between 10 and 50 nM.[5][9]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO (up to 93 mg/mL) and ethanol, but it is insoluble in water.[2][5] For in vitro experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[1][5] This stock solution should be stored at -20°C.[1] When preparing working concentrations, dilute the DMSO stock directly into the cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Experimental Artifacts
Problem 1: I am observing high variability or lower-than-expected potency in my cell-based assays.
This is a common issue often related to the compound's solubility.
-
Possible Cause 1: Compound Precipitation.
-
Explanation: this compound is insoluble in aqueous solutions like cell culture media.[5] When diluting the DMSO stock, the compound can precipitate if not mixed thoroughly and quickly, leading to an inaccurate and inconsistent effective concentration.
-
Solution: When making your final dilution, add the DMSO stock to your pre-warmed culture medium and immediately vortex or pipette vigorously to ensure rapid and uniform dispersion. Visually inspect the medium for any signs of precipitation before adding it to your cells. To improve solubility, some protocols suggest warming the tube at 37°C for 10 minutes.[2]
-
-
Possible Cause 2: Adsorption to Plastics.
-
Explanation: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing the actual concentration available to the cells.
-
Solution: Use low-adhesion plasticware where possible. When diluting, pre-wet the pipette tip with the solvent. Minimize the number of serial dilution steps.
-
Problem 2: My Western blot does not show degradation of my target Hsp90 client protein.
-
Possible Cause 1: Insufficient Treatment Time or Concentration.
-
Explanation: The kinetics of degradation can vary between different Hsp90 client proteins. While some proteins like HER2 can be significantly downregulated within 3-6 hours, others like Akt may require longer treatment times (e.g., 24-48 hours) for maximal degradation.[5][9]
-
Solution: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10 nM, 50 nM, 100 nM, 500 nM) experiment to determine the optimal conditions for observing the degradation of your specific protein of interest in your cell line.
-
-
Possible Cause 2: Heat Shock Response (HSR).
-
Explanation: Inhibition of Hsp90 is a cellular stress that induces the Heat Shock Response, characterized by the upregulation of heat shock proteins, most notably Hsp70.[10] This compensatory mechanism can sometimes interfere with the degradation of certain client proteins.
-
Solution: When probing for your client protein, also probe for Hsp70 on the same blot. A significant increase in Hsp70 levels serves as a positive control, confirming that this compound has engaged its intracellular target (Hsp90) and initiated a biological response.[10] If Hsp70 is induced but your client protein is stable, it may be less dependent on Hsp90 in your specific cellular context.
-
Problem 3: I am observing unexpected or excessive cytotoxicity.
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Explanation: While this compound is selective for Hsp90, very high concentrations (>1 µM) may lead to off-target effects and non-specific toxicity. The potent on-target effect can also lead to rapid apoptosis.[4][5]
-
Solution: Ensure you are working within the recommended concentration range (10-100 nM for most cell lines).[5] If you need to use higher concentrations, be cautious when interpreting the data. Always compare the cellular phenotype to that of other well-characterized Hsp90 inhibitors.
-
-
Possible Cause 2: Solvent Toxicity.
-
Explanation: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure your final DMSO concentration is identical across all wells, including the vehicle control, and does not exceed a level that is toxic to your specific cell line (typically <0.1%).
-
Data & Protocols
Summary of this compound Activity
| Parameter | Value | Cell Lines / Conditions | Reference |
| Binding Affinity (Ka) | 30 nM | Hsp90α and Hsp90β | [5] |
| Binding Affinity (Kd) | 4 nM, 6 nM | Hsp90α, Hsp90β | [11] |
| IC50 (Proliferation) | 10 - 50 nM | BT474, SKBR-3, SKOV-3, MDA-468, MCF-7, H1650 | [5][9] |
| IC50 (Proliferation) | 19 - 186 nM | Various Multiple Myeloma (MM) cell lines | [1] |
| IC50 (Proliferation) | 20 - 40 nM | Pediatric cancer cell lines | [2] |
| Solubility (DMSO) | >23 mg/mL | In vitro preparation | [2] |
| Solubility (Water) | Insoluble | In vitro preparation | [5] |
Key Experimental Protocols
Protocol 1: Western Blot for Hsp90 Client Protein Degradation
This protocol is adapted for analyzing changes in protein levels following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Place plates on ice and aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[12]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[12]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against your target client protein (e.g., HER2, Akt, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Wash the membrane three times with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[12] Quantify band intensities using densitometry software.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Assessment
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.[13][14][15]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Allow them to adhere overnight. Treat cells with this compound or a vehicle control for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the bottle containing the lyophilized substrate. Mix by inverting until the substrate is dissolved.[14][15] Allow the reagent to equilibrate to room temperature before use.[13][14]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the 96-well plate from the incubator and let it equilibrate to room temperature.[14][15]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14][15]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for at least 30 minutes to 1 hour to allow for cell lysis and signal stabilization.[14]
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]
Visual Guides
Signaling Pathway Inhibition by this compound
Caption: Mechanism of Hsp90 inhibition by this compound.
Troubleshooting Workflow: Inconsistent Client Protein Degradation
Caption: Troubleshooting workflow for Western blot analysis.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 8. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
Best practices for handling and storing SNX-2112
Welcome to the technical support center for SNX-2112, a potent and selective Hsp90 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of this compound, along with troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound powder?
A1: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[1][2] For most in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO.[1] To enhance solubility, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[2] Be aware that DMSO is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1][3]
Q2: How should I store the this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The powder form is stable for at least four years when stored at -20°C.[4][5] Once dissolved, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][5] For short-term storage of a few days to weeks, stock solutions can be kept at 0-4°C.[6]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the solution at 37°C and use sonication to try and redissolve the compound.[2] If precipitation persists, it may be necessary to prepare a fresh stock solution using new, anhydrous DMSO.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors. Ensure that your stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[1] The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) and consistent across all treatments, including vehicle controls, as DMSO can have independent effects on cells. Also, verify the confluency and health of your cells, as these can influence their response to treatment.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of Heat Shock Protein 90 (Hsp90).[4][7] It competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing its chaperone activity.[1][6] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are critical for tumor cell proliferation and survival, such as HER2, Akt, and ERK.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | Solvent (DMSO) has absorbed moisture. | Use fresh, anhydrous DMSO to prepare a new stock solution. Gently warm and sonicate to aid dissolution.[1][2] |
| Storage temperature is too high. | Store stock solutions at -80°C for long-term storage or -20°C for short-term storage.[1] | |
| Low Potency or Inconsistent Activity in Assays | Degradation of the compound due to improper storage. | Prepare fresh dilutions from a properly stored, aliquoted stock solution. Avoid repeated freeze-thaw cycles.[1] |
| Inaccurate initial concentration of the stock solution. | Recalculate the required mass of this compound for your desired stock concentration and prepare a fresh stock. | |
| Cell Viability Issues in Control Group | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Unexpected Off-Target Effects | The concentration of this compound used is too high. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. IC50 values typically range from 10-100 nM.[1] |
Quantitative Data Summary
Solubility
| Solvent | Concentration | Notes |
| DMSO | 93 mg/mL (200.22 mM)[1] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][3] |
| DMSO | >23.05 mg/mL[2] | Warming and sonication can aid in achieving higher concentrations.[2] |
| DMSO | 25 mg/mL (53.82 mM)[3] | Ultrasonic treatment may be needed.[3] |
| Ethanol | ~2 mg/mL[1] | Gentle warming and sonication may be required.[2] |
| Water | Insoluble[1][2] | |
| DMF | 0.25 mg/mL[4] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] |
Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3-4 years[1][4][5] |
| In Solvent | -80°C | 1 year[1] |
| In Solvent | -20°C | 1 month[1][5] |
| In Solvent | 0-4°C | Days to weeks (short term)[6] |
Biological Activity (IC50 Values)
| Cell Line | Assay Type | IC50 (nM) |
| Various Cancer Cell Lines | Proliferation | 10 - 50[1][8] |
| Multiple Myeloma Cell Lines | Growth Inhibition (48h) | 19 - 186[7] |
| A375 cells | pS6 degradation (24h) | 1[1] |
| AU565 cells | Her2 stability | 11 ± 5[3] |
| AU565 cells | p-ERK stability | 41 ± 12[3] |
| A375 cells | Hsp70 induction | 2 ± 0.9[3] |
| K562 cells | Apoptosis (72h) | 920[2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Using aseptic techniques, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight: 464.48 g/mol ).
-
To aid dissolution, gently warm the vial at 37°C for 10-15 minutes and vortex. If necessary, use an ultrasonic bath for short periods.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use vials.
-
Store the aliquots at -80°C for long-term storage.
In Vitro Cell Proliferation Assay
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Assess cell proliferation using a suitable method, such as an MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence and calculate the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 3, 6, 10, 24 hours).[1][8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, p-ERK) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (PF-04928473) | HSP Inhibitor | HSP90 Inhibitor | CAS 908112-43-6 | Buy SNX2112; SNX 2112; PF-04928473; PF04928473 from Supplier InvivoChem [invivochem.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HSP90 Inhibitors: SNX-2112 vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the potency and efficacy of two prominent Heat Shock Protein 90 (HSP90) inhibitors: the synthetic small molecule SNX-2112 and the ansamycin (B12435341) antibiotic 17-AAG (Tanespimycin). This analysis is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for research and therapeutic development.
Executive Summary
This compound and 17-AAG are both potent inhibitors of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. While both compounds effectively induce the degradation of HSP90 client proteins, leading to antitumor activity, this compound, a novel synthetic inhibitor, often demonstrates superior potency compared to the natural product-derived 17-AAG, particularly in hematologic malignancies.[1] this compound is also orally bioavailable through its prodrug, SNX-5422, offering a potential advantage in clinical administration.[2][3]
Data Presentation: Potency and Efficacy
The following tables summarize the in vitro and in vivo data for this compound and 17-AAG.
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, illustrates the comparative potency of this compound and 17-AAG in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | 17-AAG IC50 (nM) | Reference |
| BT-474 | Breast Cancer | 10 - 50 | Similar to this compound | [2][4] |
| SKBR-3 | Breast Cancer | 10 - 50 | - | [4] |
| MCF-7 | Breast Cancer | 10 - 50 | - | [4] |
| MDA-468 | Breast Cancer | 10 - 50 | Markedly less potent | [2] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | - | [4] |
| H1650 | Lung Cancer | 10 - 50 | - | [4] |
| MM.1S | Multiple Myeloma | 52 | More resistant | [5] |
| U266 | Multiple Myeloma | 55 | More resistant | [5] |
| INA-6 | Multiple Myeloma | 19 | More resistant | [5] |
| RPMI8226 | Multiple Myeloma | 186 | More resistant | [5] |
| OPM1 | Multiple Myeloma | 89 | More resistant | [5] |
| OPM2 | Multiple Myeloma | 67 | More resistant | [5] |
| MM.1R | Multiple Myeloma | 93 | More resistant | [5] |
| Dox40 | Multiple Myeloma | 53 | More resistant | [5] |
| GTL-16 | Gastric Cancer | 35.6 | - | [6] |
| PR-GTL-16 | Gastric Cancer (Resistant) | 57.5 | - | [6] |
| Pediatric Cancer Cell Lines (various) | Osteosarcoma, Neuroblastoma, etc. | 10 - 100 | - | [4] |
| A2780 | Ovarian Cancer | - | 18.3 | [7] |
| CH1 | Ovarian Cancer | - | 410.1 | [7] |
Note: "-" indicates that directly comparable data was not available in the cited sources. The term "More resistant" for 17-AAG in multiple myeloma cell lines indicates that this compound was found to be significantly more potent.
In Vivo Efficacy: Xenograft Models
In vivo studies using xenograft models provide crucial information on the antitumor activity of a compound in a living organism.
| Xenograft Model | Cancer Type | Compound | Dosing and Administration | Outcome | Reference |
| G-415 | Gallbladder Cancer | 17-AAG | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size | [5] |
| PC12 | Pheochromocytoma | 17-AAG | Not specified | Marked reduction in tumor volume and weight | [8] |
| BT-474 | Breast Cancer | SNX-5422 (prodrug of this compound) | 75 mg/kg, oral, single dose | Preferential tumor accumulation and inhibition of downstream signaling | [2] |
| H358/L858R | Non-Small Cell Lung Cancer | SNX-5422 | Not specified | Greater activity than 17-AAG | [9] |
| MM.1S | Multiple Myeloma | SNX-5422 | 20 mg/kg and 40 mg/kg, oral, 3 times/week | Significant tumor growth inhibition and prolonged survival | [3] |
| GTL-16 | Gastric Cancer | SNX-5542 | 50 mg/kg, oral, Mon-Wed-Fri | Significant inhibition of tumor growth | [6] |
| EBC-1 | Lung Cancer | SNX-5542 | 50 mg/kg, oral, Mon-Wed-Fri | Significant inhibition of tumor growth | [6] |
| A2780 | Ovarian Cancer | 17-AAG | 80 mg/kg, i.p. | Tumor growth inhibition | [7] |
| CH1 | Ovarian Cancer | 17-AAG | 80 mg/kg, i.p. | Tumor growth inhibition | [7] |
Signaling Pathway Inhibition
Both this compound and 17-AAG function by inhibiting HSP90, which leads to the degradation of its client proteins. This disrupts key signaling pathways involved in cancer cell growth and survival, most notably the PI3K/Akt and Raf/MEK/ERK pathways.[1][2]
Caption: Inhibition of HSP90 by this compound or 17-AAG leads to the degradation of client proteins, disrupting downstream signaling and promoting antitumor outcomes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or 17-AAG and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for HSP90 Client Protein Degradation
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or 17-AAG for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[11]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[12]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager or X-ray film. Quantify the band intensities and normalize to the loading control to determine the relative protein levels.[11]
Caption: Step-by-step workflow for Western blot analysis of HSP90 client proteins.
Conclusion
Both this compound and 17-AAG are effective inhibitors of HSP90 with demonstrated antitumor activity. The available data suggests that this compound exhibits greater potency in several cancer cell lines, particularly in multiple myeloma, compared to 17-AAG. Furthermore, the oral bioavailability of its prodrug, SNX-5422, presents a significant advantage for clinical development. However, 17-AAG has been more extensively studied in a wider range of preclinical and clinical settings. The choice between these two inhibitors for research or therapeutic purposes will depend on the specific cancer type, desired route of administration, and other experimental considerations. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SNX-2112 and Other Second-Generation Hsp90 Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of next-generation Heat Shock Protein 90 inhibitors.
In the landscape of targeted cancer therapy, Heat Shock Protein 90 (Hsp90) has emerged as a critical molecular chaperone responsible for the conformational stability and function of a plethora of oncoproteins. Its inhibition offers a promising strategy to simultaneously disrupt multiple oncogenic signaling pathways. Second-generation Hsp90 inhibitors have been developed to overcome the limitations of the first-generation agent, 17-AAG, offering improved solubility, safety profiles, and efficacy. This guide provides a detailed comparison of SNX-2112, a potent second-generation Hsp90 inhibitor, with other notable inhibitors of its class, including ganetespib, luminespib, and pimitespib.
Quantitative Performance Analysis
The following tables summarize the in vitro and in vivo performance of this compound and its counterparts. Data has been compiled from various preclinical studies to provide a comparative overview. It is important to note that direct comparisons of IC50 values should be interpreted with caution, as experimental conditions may vary between studies.
| Inhibitor | Binding Affinity (Kd, nM) | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Reference |
| This compound | 14.10 ± 1.60 | 30 | 30 | |
| Ganetespib (STA-9090) | Not Reported | Not Reported | Not Reported | |
| Luminespib (AUY922) | Not Reported | 13 | 21 | |
| Pimitespib (TAS-116) | Not Reported | Not Reported | Not Reported |
Table 1: Comparative Binding Affinities and Isoform Selectivity. This table highlights the binding characteristics of this compound and other second-generation Hsp90 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | 500 ± 10 | |
| H1299 | Non-Small Cell Lung Cancer | 1140 ± 1110 | ||
| H1975 | Non-Small Cell Lung Cancer | 2360 ± 820 | ||
| BT-474 | Breast Cancer | ~10-50 | ||
| SKBR-3 | Breast Cancer | ~10-50 | ||
| MM.1S | Multiple Myeloma | 52 | ||
| U266 | Multiple Myeloma | 55 | ||
| SNX-7081 | A549 | Non-Small Cell Lung Cancer | ~1000 | |
| H460 | Non-Small Cell Lung Cancer | ~1000 | ||
| MCF-7 | Breast Cancer | ~1000 | ||
| Ganetespib (STA-9090) | H1975 | Non-Small Cell Lung Cancer | Not Reported | |
| A549 | Non-Small Cell Lung Cancer | Not Reported | ||
| Luminespib (AUY922) | NCI-N87 | Gastric Cancer | ~2-40 | |
| BEAS-2B | Normal Lung | 28.49 | ||
| Pimitespib (TAS-116) | GIST-T1 | Gastrointestinal Stromal Tumor | Not Reported |
Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines. This table provides a comparative overview of the cytotoxic potential of different Hsp90 inhibitors across a range of cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound and other second-generation Hsp90 inhibitors share a common mechanism of action by binding to the ATP-binding pocket in the N-terminus of Hsp90. This competitive inhibition disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. These client proteins are often crucial for cancer cell survival, proliferation, and angiogenesis.
The inhibition of Hsp90 by this compound leads to the degradation of key oncoproteins such as HER2, Akt, and Raf-1, resulting in the downregulation of major survival pathways like PI3K/Akt and MAPK/ERK. This ultimately leads to cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.
Figure 1: Simplified signaling pathway of Hsp90 inhibition by this compound.
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Hsp90 inhibitors (e.g., this compound, ganetespib) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis for Hsp90 Client Proteins
-
Cell Lysis: Treat cells with Hsp90 inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the Hsp90 inhibitors (e.g., SNX-5422, the prodrug of this compound) orally or via intraperitoneal injection at the determined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Figure 3: General workflow for in vivo tumor xenograft studies.
Conclusion
This compound stands out as a potent second-generation Hsp90 inhibitor with significant preclinical activity against a broad range of cancer types. Its ability to effectively induce the degradation of key oncoproteins and inhibit critical survival pathways underscores its therapeutic potential. While direct comparative data with other second-generation inhibitors in identical experimental settings is limited, the available evidence suggests that this compound is a highly promising candidate for further clinical investigation. The detailed experimental protocols provided in this guide aim to facilitate future research and a more comprehensive understanding of the comparative efficacy of this important class of anticancer agents.
Enhancing Photodynamic Therapy with SNX-2112: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the selective Hsp90 inhibitor, SNX-2112, with photodynamic therapy (PDT) presents a promising strategy to overcome limitations of PDT monotherapy and enhance antitumor efficacy. This guide provides an objective comparison of the combined therapeutic approach against individual treatments, supported by experimental data, detailed protocols, and mechanistic diagrams.
Synergistic Potential of this compound and Photodynamic Therapy
Photodynamic therapy, a non-invasive cancer treatment, utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that induce tumor cell death.[1][2][3] However, its effectiveness can be hampered by cellular stress responses that promote survival, such as the upregulation of heat shock protein 90 (Hsp90).[1][4] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins involved in cell proliferation, survival, and angiogenesis.[5][6]
This compound is a potent and selective inhibitor of Hsp90 that destabilizes these client proteins, leading to their degradation.[5][7] The combination of this compound and PDT is based on a strong mechanistic rationale: by inhibiting Hsp90, this compound can abrogate the pro-survival signaling pathways activated by PDT, thereby sensitizing cancer cells to its cytotoxic effects and leading to a synergistic therapeutic outcome.[1][4]
Comparative Efficacy: In Vitro and In Vivo Data
A pivotal study by Li et al. investigated the efficacy of a nanomicelle formulation co-delivering this compound and the photosensitizer IR825 (SIDR) in triple-negative breast cancer (TNBC) models. While this study combines photodynamic and photothermal effects, it provides the most direct evidence of the synergistic action of this compound with light-based therapies.
In Vitro Cytotoxicity
The combination of this compound and phototherapy demonstrated a significant increase in cancer cell death compared to phototherapy alone. The inclusion of this compound in the nanomicelle formulation (SIDR) enhanced the phototoxic killing rate by approximately 14% due to increased ROS generation compared to the nanomicelle without the Hsp90 inhibitor (IDR).[8]
| Treatment Group | Cell Viability (%) - 4T1 Cells |
| Control (Saline) | ~100% |
| SIDR (this compound + IR825) without Laser | ~95% |
| IDR (IR825) + Laser | ~45% |
| SIDR (this compound + IR825) + Laser | ~20% |
Data adapted from Li et al. (2025). The study evaluated combined photothermal and photodynamic effects.
In Vivo Tumor Growth Inhibition
In a 4T1 tumor-bearing mouse model, the combination therapy resulted in markedly superior tumor suppression compared to the individual components. This highlights the potentiation of the phototherapy's effect by this compound in a complex in vivo environment.[8]
| Treatment Group | Tumor Volume (mm³) at Day 14 |
| Saline | ~1200 |
| SIDR (this compound + IR825) without Laser | ~1100 |
| IDR (IR825) + Laser | ~400 |
| SIDR (this compound + IR825) + Laser | <100 |
Data adapted from Li et al. (2025) for illustrative comparison.
Mechanistic Insights: Signaling Pathways
The synergistic effect of combining this compound with PDT is rooted in the inhibition of key survival pathways. PDT can induce stress in cancer cells, leading to the upregulation of Hsp90 and its client protein, hypoxia-inducible factor-1α (HIF-1α).[1][4] HIF-1α can diminish the levels of reactive oxygen species (ROS), thereby conferring resistance to PDT.[1][4]
This compound disrupts this protective mechanism. By inhibiting Hsp90, it leads to the degradation of client proteins like Akt and prevents the accumulation of HIF-1α.[1][4][5] This dual action enhances the efficacy of PDT by increasing ROS production and blocking pro-survival signaling.[1][4]
Caption: this compound enhances PDT by inhibiting the Hsp90-mediated pro-survival pathway.
Experimental Protocols
The following are generalized protocols based on methodologies from published studies. Researchers should optimize these for their specific experimental setups.
In Vitro Combination Therapy
-
Cell Culture: Plate cancer cells (e.g., 4T1, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Drug Incubation: Treat cells with varying concentrations of this compound (e.g., 10-100 nM) and the chosen photosensitizer (e.g., IR825, Photofrin) for a predetermined duration (e.g., 4-24 hours). Include control groups for no treatment, this compound alone, and photosensitizer alone.
-
Photodynamic Activation: Following incubation, wash the cells with PBS and add fresh medium. Irradiate the designated wells with a light source of the appropriate wavelength for the photosensitizer (e.g., 660 nm for Photofrin, 808 nm for IR825) at a specific power density and duration.
-
Viability Assessment: Incubate the cells for 24-48 hours post-irradiation. Assess cell viability using a standard method such as the MTT or CCK-8 assay.
Caption: Workflow for in vitro evaluation of this compound and PDT combination therapy.
In Vivo Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize mice into control (e.g., saline), this compound alone, PDT alone, and combination therapy groups.
-
Drug Administration: Administer the prodrug of this compound, SNX-5422, orally.[7] After a specified time, administer the photosensitizer, typically via intravenous injection.
-
Light Delivery: At the time of peak tumor accumulation of the photosensitizer, irradiate the tumor area with the appropriate wavelength of light using a laser.
-
Monitoring: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for histological or molecular analysis (e.g., Western blot for Hsp90 client proteins).
Alternative Combination Strategies
While this compound shows significant promise, other Hsp90 inhibitors have also been explored in combination with PDT. The general principle of abrogating PDT-induced survival signaling remains the same. For instance, the Hsp90 inhibitor 17-AAG has been shown to enhance PDT efficacy by decreasing the expression of pro-survival and pro-angiogenic proteins like survivin, Akt, and VEGF that are upregulated following PDT. This suggests that the synergistic interaction between Hsp90 inhibition and PDT is a class effect.
Conclusion
The combination of this compound with photodynamic therapy offers a compelling approach to enhance cancer treatment efficacy. By targeting the Hsp90-mediated cellular stress response, this compound can lower the threshold for PDT-induced cell death, leading to a synergistic antitumor effect. The available data strongly supports further investigation and development of this combination strategy for clinical applications. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Suppression of the HSP90-HIF1α pathway with SNX2112-encapsulated nano-micelles for effective triple-negative breast cancer photothermal combined photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Suppression of the HSP90-HIF1α pathway with SNX2112-encapsulated nano-micelles for effective triple-negative breast cancer photothermal combined photo ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00071H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Hsp90 Inhibitor this compound Enhances TRAIL-Induced Apoptosis of Human Cervical Cancer Cells via the ROS-Mediated JNK-p53-Autophagy-DR5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSP90 Inhibitor Encapsulated Photo-Theranostic Nanoparticles for Synergistic Combination Cancer Therapy [thno.org]
- 6. Antitumorigenic Effect of Hsp90 Inhibitor this compound on Tongue Squamous Cell Carcinoma is Enhanced by Low-Intensity Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] HSP90 Inhibitor Encapsulated Photo-Theranostic Nanoparticles for Synergistic Combination Cancer Therapy | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Hsp90 Inhibitors: SNX-2112 vs. Geldanamycin Analogs
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy due to its critical role in the conformational maturation and stability of a multitude of oncogenic proteins. This guide provides a detailed, data-driven comparison between SNX-2112, a synthetic Hsp90 inhibitor, and the well-characterized ansamycin-based geldanamycin (B1684428) analogs, primarily 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG).
Executive Summary
This compound distinguishes itself from geldanamycin and its analogs with a superior binding affinity for Hsp90 and, in many cases, more potent in vitro activity against a broad range of cancer cell lines. While both classes of inhibitors effectively induce the degradation of Hsp90 client proteins and disrupt downstream signaling pathways, this compound often demonstrates these effects at lower concentrations. Furthermore, geldanamycin and its derivatives have been hampered by issues of hepatotoxicity and poor solubility, challenges that the development of synthetic inhibitors like this compound aims to overcome.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and geldanamycin analogs based on available preclinical data.
Table 1: Binding Affinity and Inhibitory Concentrations for Hsp90 Isoforms
| Compound | Hsp90α/β Binding (Ka/Kd/IC50) | Grp94 IC50 | Trap-1 IC50 | Reference |
| This compound | Ka: 30 nM[1][2]; Kd: 14.10 - 16 nM[3][4] | 4.275 µM[5] | 0.862 µM[5] | [2][3][4] |
| Geldanamycin | Ka: 88 nM | 506 nM[1] | 7,000 nM[1] | [1] |
| 17-AAG | Ka: 1,039 nM[1] | 6,000 nM[1] | >10,000 nM[1] | [1] |
| 17-DMAG | IC50: 580 nM[1] | 4,098 nM[1] | >10,000 nM[1] | [1] |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | 17-AAG IC50 | Reference |
| BT-474 | Breast Cancer (HER2+) | 10 - 50 nM | Generally higher than this compound | [1][2] |
| SK-BR-3 | Breast Cancer (HER2+) | 10 - 50 nM | Not specified, but sensitive | [2] |
| MCF-7 | Breast Cancer | 10 - 50 nM | Not specified | [2] |
| MDA-468 | Breast Cancer (Rb-negative) | 10 - 50 nM | Less effective at inducing mitotic block | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 0.50 µM[3][6] | Not specified | [3][6] |
| H1299 | Non-Small Cell Lung Cancer | 1.14 µM[3][6] | Not specified | [3][6] |
| H1975 | Non-Small Cell Lung Cancer | 2.36 µM[3][6] | Not specified | [3][6] |
| K562 | Chronic Myelogenous Leukemia | 0.92 µM[2] | Not specified | [2] |
| MM.1S | Multiple Myeloma | 52 nM[7] | Higher than this compound | [7] |
| U266 | Multiple Myeloma | 55 nM[7] | Higher than this compound | [7] |
| OPM1 | Multiple Myeloma | 89 nM[7] | Higher than this compound | [7] |
| OPM2 | Multiple Myeloma | 67 nM[7] | Higher than this compound | [7] |
Mechanism of Action and Downstream Effects
Both this compound and geldanamycin analogs function by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[1][8] This leads to the misfolding and subsequent proteasomal degradation of a wide array of Hsp90 "client" proteins, many of which are crucial for tumor growth and survival.[9][10]
Key client proteins affected by both classes of inhibitors include:
-
HER2 (ErbB2): A receptor tyrosine kinase overexpressed in some breast cancers.[1][11][12]
-
Akt: A serine/threonine kinase central to cell survival and proliferation pathways.[1][7][13]
-
Raf-1: A kinase in the MAPK/ERK signaling pathway that regulates cell growth and division.[13][14]
-
Mutant EGFR: A driver of oncogenesis in certain lung cancers.[15][16]
Inhibition of Hsp90 by these compounds leads to the abrogation of key signaling pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately resulting in cell cycle arrest and apoptosis.[1][7][17] Studies have shown that both this compound and 17-AAG induce these effects with similar kinetics, though this compound is often more potent.[1]
Visualizing the Molecular Impact
The following diagrams illustrate the key signaling pathways affected by Hsp90 inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: Hsp90 inhibition by this compound or geldanamycin analogs disrupts client protein stability, leading to their degradation and the induction of apoptosis.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geldanamycin - Wikipedia [en.wikipedia.org]
- 10. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geldanamycin destabilizes HER2 tyrosine kinase and suppresses Wnt/beta-catenin signaling in HER2 overexpressing human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the tyrosine-kinase inhibitor geldanamycin on ligand-induced Her-2/neu activation, receptor expression and proliferation of Her-2-positive malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating SNX-2112 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). We present objective comparisons with alternative Hsp90 inhibitors, supported by experimental data, and offer detailed protocols for key validation assays.
Introduction to this compound and its Target, Hsp90
This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell growth and survival.[1] By inhibiting Hsp90's chaperone activity, this compound leads to the degradation of these client proteins, thereby disrupting critical oncogenic signaling pathways. This guide will explore various methods to confirm that this compound is effectively engaging its Hsp90 target within the complex cellular environment.
Comparative Analysis of Hsp90 Inhibitors
The efficacy of this compound is often compared to the first-generation Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG). The following tables summarize quantitative data from various studies, highlighting the potency of this compound in comparison to 17-AAG across different cell lines and assays.
Table 1: Comparison of IC50 Values for Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | BT-474 | Breast Cancer | 10 - 50 |
| 17-AAG | BT-474 | Breast Cancer | 10 - 50 |
| This compound | SKBr-3 | Breast Cancer | 10 - 50 |
| 17-AAG | SKBr-3 | Breast Cancer | >100 |
| This compound | A-375 | Melanoma | 160 |
| 17-AAG | A-375 | Melanoma | 1250 |
Table 2: Comparison of Hsp90 Binding Affinity and Client Protein Degradation
| Compound | Assay | Target/Client Protein | Value | Units |
| This compound | Hsp90 Binding (Kd) | Hsp90 | 16 | nM |
| This compound | Hsp90α IC50 | Hsp90α | 30 | nM |
| This compound | Hsp90β IC50 | Hsp90β | 30 | nM |
| 17-AAG | HER2 Degradation (BT-474 cells) | HER2 | 25 - 100 | nmol/L |
| This compound | HER2 Degradation (BT-474 cells) | HER2 | 25 - 100 | nmol/L |
| 17-AAG | Akt Degradation (HL-60 cells) | Akt | ~500 | nM |
| This compound | Akt Degradation (A-375 cells) | Akt | 200 | nM |
Experimental Methodologies for Target Validation
Validating the interaction of this compound with Hsp90 in a cellular context is critical. This can be achieved through direct and indirect methods. Direct methods, such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), provide evidence of physical binding. Indirect methods, such as Western blotting for client protein degradation and downstream signaling pathway modulation, confirm the functional consequences of this engagement.
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
This protocol is a widely used indirect method to confirm the functional consequence of Hsp90 inhibition.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., BT-474 for HER2, A-375 for Akt) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours). Include a positive control like 17-AAG.
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
d. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the client protein of interest (e.g., HER2, Akt) and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
CETSA is a powerful method for directly assessing target engagement in a cellular context.[2][3]
a. Cell Treatment:
-
Culture cells to a high density in a T175 flask.
-
Treat the cells with this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
b. Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
c. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
d. Protein Analysis:
-
Analyze the amount of soluble Hsp90 in each sample using Western blotting or an ELISA-based method.
-
Plot the percentage of soluble Hsp90 against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.
DARTS is another direct binding assay that relies on the principle that drug binding can protect the target protein from proteolysis.[4]
a. Cell Lysis and Drug Incubation:
-
Prepare a cell lysate from the desired cell line.
-
Incubate the lysate with this compound or a vehicle control for 1 hour at room temperature to allow for binding.
b. Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Stop the digestion by adding a protease inhibitor cocktail and boiling in Laemmli buffer.
c. Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against Hsp90.
-
A higher amount of full-length Hsp90 in the this compound-treated sample compared to the vehicle control indicates that this compound has bound to and protected Hsp90 from proteolytic degradation.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. This guide has provided a comparative overview of this compound's performance against the well-characterized Hsp90 inhibitor 17-AAG and detailed protocols for key validation assays. By employing a combination of indirect functional assays, such as Western blotting for client protein degradation, and direct binding assays like CETSA and DARTS, researchers can confidently confirm the on-target activity of this compound and further elucidate its mechanism of action in a cellular context.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
SNX-2112 in Breast Cancer: A Comparative Analysis of Targeted Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Hsp90 inhibitor, SNX-2112, with other established targeted therapies for the treatment of breast cancer. The information is intended to support research and drug development efforts by offering a comprehensive overview of mechanisms of action, clinical efficacy, and experimental methodologies.
Introduction to this compound
This compound is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby blocking multiple signaling pathways simultaneously. Preclinical studies have demonstrated the potential of this compound in various cancer models, including breast cancer.[1][2][3] The orally bioavailable prodrug of this compound, SNX-5422, has been investigated in early-phase clinical trials.[4]
Mechanism of Action: Hsp90 Inhibition
This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, preventing its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. In the context of breast cancer, key client proteins include HER2, ER, Akt, and Raf-1.[1] The degradation of these proteins disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
References
- 1. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation studies of SNX-5422, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of SNX-2112, a Potent Hsp90 Inhibitor
This guide provides a comprehensive comparison of the in vitro and in vivo activities of SNX-2112, a synthetic small molecule inhibitor of Heat Shock Protein 90 (Hsp90). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Hsp90 inhibition.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] Many of these client proteins are oncoproteins that are frequently dysregulated in cancer. This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, which includes isoforms Hsp90α and Hsp90β, thereby inhibiting its chaperone activity.[1][3][4] This inhibition leads to the ubiquitin-proteasome-mediated degradation of Hsp90 client proteins, resulting in the simultaneous blockade of multiple oncogenic signaling pathways.[5] Key client proteins affected by this compound include HER2, Akt, ERK, c-Raf, and CDK4.[1][6][7] The degradation of these proteins induces cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][8][9]
In Vitro Activity of this compound
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. Its efficacy is generally greater than that of the first-generation Hsp90 inhibitor, 17-AAG.[1][2]
| Cell Line | Cancer Type | This compound IC50 (nM) | 17-AAG IC50 (nM) | Reference |
| BT-474 | Breast Cancer | 10 - 50 | >100 | [3][6] |
| SKBr-3 | Breast Cancer | 10 - 50 | >100 | [3][6] |
| MCF-7 | Breast Cancer | 10 - 50 | >100 | [3][6] |
| MDA-468 | Breast Cancer | 10 - 50 | Not Reported | [3][6] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | Not Reported | [3][6] |
| H1650 | Lung Cancer | 10 - 50 | Not Reported | [3] |
| A549 | Non-Small Cell Lung Cancer | 500 ± 10 | Not Reported | [10] |
| H1299 | Non-Small Cell Lung Cancer | 1140 ± 1110 | Not Reported | [10] |
| H1975 | Non-Small Cell Lung Cancer | 2360 ± 820 | Not Reported | [10] |
| GTL-16 | Gastric Cancer | ~50 (G1 arrest) | Not Reported | [11] |
| MKN-45 | Gastric Cancer | ~50 (G1 arrest) | Not Reported | [11] |
| EBC-1 | Non-Small Cell Lung Cancer | ~50 (G1 arrest) | Not Reported | [11] |
| A-375 | Melanoma | 1250 (48h) | Not Reported | [9] |
| K562 | Chronic Myeloid Leukemia | 920 (72h) | Not Reported | [9] |
In Vitro Binding Affinity:
| Target | Binding Constant | Value | Reference |
| Hsp90α/β (cell-free) | Ka | 30 nM | [3] |
| Hsp90 | Kd | 16 nM | [12] |
| Hsp90α | Kd | 4 nM | [12] |
| Hsp90β | Kd | 6 nM | [12] |
| Grp94 | Kd | 484 nM | [12] |
| Trap-1 | IC50 | 862 nM | [12] |
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce MTT to formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration.
In Vivo Activity of this compound
The in vivo efficacy of this compound is typically evaluated using its orally bioavailable prodrug, SNX-5422.[1][6] SNX-5422 is converted to the active metabolite this compound in vivo.[3]
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| MM.1S | Multiple Myeloma | SNX-5422 (oral, 3x/week) | Inhibited tumor growth, prolonged survival | [1][3] |
| BT-474 | Breast Cancer | This compound (150 mg/kg) | Complete tumor growth inhibition | [13] |
| BT-474 | Breast Cancer | SNX-5422 (daily) | Regression of HER2-dependent xenografts | [14] |
| MET-amplified xenografts | Gastric, Lung Cancer | SNX-5422 (oral) | Significant antitumor efficacy | [11] |
| K562 | Chronic Myeloid Leukemia | This compound | Prolonged survival in NOD/SCID mice | [9] |
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MM.1S cells) are subcutaneously inoculated into immunocompromised mice (e.g., SCID mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives SNX-5422 orally (e.g., 3 times per week for 3 weeks), while the control group receives a vehicle.[3]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and tissues can be harvested to analyze the levels of Hsp90 client proteins (e.g., HER2, p-Akt, p-ERK) by western blot or immunohistochemistry to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. Survival curves may also be generated.
Correlation Between In Vitro and In Vivo Activity
The potent in vitro activity of this compound correlates well with its in vivo efficacy. The nanomolar concentrations required to inhibit cell proliferation and induce client protein degradation in vitro are achievable in vivo through the administration of its prodrug, SNX-5422.[6] Studies have shown that this compound preferentially accumulates in tumor tissue compared to normal tissues.[13] The observed in vivo anti-tumor effects, such as tumor growth inhibition and regression, are consistent with the molecular mechanisms elucidated in vitro, including the degradation of key oncoproteins like HER2, Akt, and ERK.[1][6] For instance, in HER2-dependent breast cancer models, the in vitro degradation of HER2 by this compound directly translates to the regression of HER2-dependent xenografts in vivo.[6][14]
Comparison with Alternative Hsp90 Inhibitors
This compound belongs to a novel class of synthetic, small molecule Hsp90 inhibitors. Its properties can be compared to other classes of Hsp90 inhibitors.
| Feature | This compound | 17-AAG (Ansamycin) | PU-H71 (Purine-Scaffold) | Novobiocin (B609625) (C-terminal Inhibitor) |
| Binding Site | N-terminal | N-terminal | N-terminal | C-terminal |
| Potency | High (nM range) | Moderate (nM to µM range) | High (nM range) | Lower (µM range) |
| Oral Bioavailability | Low (prodrug SNX-5422 is high) | Low | Moderate to High | Moderate |
| Solubility | Low | Low | Moderate | Moderate |
| Known Toxicities | Under investigation in clinical trials | Hepatotoxicity, diarrhea, fatigue | Retinal toxicity (class effect) | Hematologic toxicity |
| Heat Shock Response | Induces | Induces | Induces | Does not induce |
This compound and other N-terminal inhibitors induce a heat shock response, which involves the upregulation of Hsp70 and other heat shock proteins.[7] This is a potential mechanism of drug resistance. C-terminal inhibitors like novobiocin do not typically induce this response, representing an alternative therapeutic strategy.[15]
Conclusion
This compound is a potent Hsp90 inhibitor with strong anti-tumor activity demonstrated in both in vitro and in vivo models. Its mechanism of action, involving the degradation of multiple oncoproteins, provides a strong rationale for its development as a cancer therapeutic. The good correlation between its in vitro potency and in vivo efficacy, facilitated by the use of its orally bioavailable prodrug SNX-5422, underscores its clinical potential. Further research and ongoing clinical trials will continue to define its therapeutic window and utility in various malignancies.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
SNX-2112: A Comparative Analysis of its Impact on Hsp90 Client Proteins
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins, known as client proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting key signaling pathways and inducing cancer cell death. SNX-2112 is a potent, synthetic, small-molecule inhibitor of Hsp90 that has demonstrated significant anti-tumor activity. This guide provides an objective comparison of this compound's effects on client proteins versus other prominent Hsp90 inhibitors, supported by experimental data.
Quantitative Comparison of Hsp90 Inhibitor Activity
The following tables summarize the binding affinities of various Hsp90 inhibitors and their effects on key client proteins. This data, compiled from multiple studies, allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity of Hsp90 Inhibitors
| Inhibitor | Hsp90α/β IC50 (nmol/L) | Grp94 IC50 (nmol/L) | Trap-1 IC50 (nmol/L) |
| This compound | 30[1][2] | 4,275[1][2] | 862[1][2] |
| Geldanamycin | 88[1] | 506[1] | 7,000[1] |
| 17-AAG | 1,039[1] | 6,000[1] | >10,000[1] |
| 17-DMAG | 580[1] | 4,098[1] | >10,000[1] |
Table 2: Comparative Efficacy on Client Protein Degradation and Cell Viability
| Inhibitor | Target Client Protein | Cell Line | Effect | IC50 (nmol/L) |
| This compound | HER2, Akt | BT-474 | Down-regulation | 25-100[1] |
| 17-AAG | HER2, Akt | BT-474 | Down-regulation | 25-100[1] |
| This compound | Akt, IKBα | MM.1S | Degradation | More potent than 17-AAG[3] |
| 17-AAG | Akt, IKBα | MM.1S | Degradation | -[3] |
| This compound | HER2, Akt, Raf-1, IKK | MCF-7 | Degradation | More potent than 17-AAG[4] |
| 17-AAG | HER2, Akt, Raf-1, IKK | MCF-7 | Degradation | -[4] |
| This compound | Various | MM cell lines | Growth Inhibition | 19-186[5] |
| 17-AAG | Various | MM cell lines | Growth Inhibition | Less potent than this compound[5] |
| AUY922 | p-Akt, Akt, IKKα/β/γ, Cdk4/6, survivin | ATL cell lines | Down-regulation | Dose-dependent[6] |
| Ganetespib | HER2, mutant EGFR, ALK, KIT, BRAF | Various | Degradation | -[7] |
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 by this compound and other inhibitors leads to the degradation of client proteins, which in turn affects critical downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
The experimental workflow to assess the efficacy of Hsp90 inhibitors typically involves cell culture, treatment with the inhibitor, and subsequent analysis of client protein levels and cellular outcomes.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., BT-474, MM.1S, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in plates and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of Hsp90 inhibitors (e.g., this compound, 17-AAG) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 12, 24, 48 hours).
2. Western Blot Analysis for Client Protein Degradation:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the client proteins of interest (e.g., HER2, Akt, p-Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with Hsp90 inhibitors as described above.
-
Following the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Discussion of Comparative Effects
This compound distinguishes itself from other Hsp90 inhibitors, particularly the ansamycin-based compounds like 17-AAG, in several key aspects.
-
Potency and Selectivity: this compound exhibits a significantly higher binding affinity for Hsp90α and Hsp90β compared to 17-AAG.[1] This translates to greater potency in inducing the degradation of Hsp90 client proteins. For instance, in multiple myeloma cells, this compound was found to be more potent than 17-AAG in triggering the degradation of Akt and IKBα.[3][5] Similarly, in breast cancer cells, this compound demonstrated more potent degradation of HER2, Akt, Raf-1, and IKK compared to 17-AAG.[4]
-
Kinetics of Client Protein Degradation: Studies have shown that this compound and 17-AAG induce the degradation of client proteins with similar kinetics.[1][8] For example, in BT-474 breast cancer cells, both compounds led to a down-regulation of HER2 expression within 3 to 6 hours of treatment, with a near-complete loss by 10 hours.[1] The degradation of Akt was observed with slower kinetics, with maximal effects seen after 24-48 hours for both drugs.[1]
-
Downstream Signaling Inhibition: Consistent with its potent client protein degradation activity, this compound effectively inhibits downstream signaling pathways crucial for cancer cell survival and proliferation. It has been shown to inhibit the phosphorylation of Akt and Erk, key components of the PI3K/Akt and Raf/Mek/Erk pathways, respectively.[1][5] This abrogation of signaling contributes to its anti-proliferative and pro-apoptotic effects.
-
Broad Anti-Tumor Activity: this compound has demonstrated potent growth-inhibitory effects across a wide range of hematologic and solid tumor cell lines.[5] Its efficacy is particularly pronounced in tumors that are dependent on Hsp90 client proteins for their growth and survival, such as HER2-positive breast cancer and certain types of leukemia and multiple myeloma.[5][8][9]
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SNX-2112: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the investigational Hsp90 inhibitor, SNX-2112, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a potent, small molecule inhibitor of Heat shock protein 90 (Hsp90). Given its biological activity and status as a compound under clinical investigation, this compound must be handled as a hazardous chemical. Adherence to these procedures is critical to protect laboratory personnel and the environment.
Pre-Disposal and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing or reducing agents.
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and chemically resistant container. If dissolved in a solvent such as DMSO, the solvent's hazardous characteristics must also be considered for labeling and disposal. The first rinse of any container that held this compound must be collected as hazardous waste.[1]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: 2-[(trans-4-hydroxycyclohexyl)amino]-4-[4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazol-1-yl]-benzamide, and the common name, this compound.
-
List all components in the waste container, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) in the United States provides a "cradle to grave" framework for hazardous waste management.[2][3][4][5]
-
Key Safety and Handling Data
For quick reference, the following table summarizes essential information for the safe handling of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇F₃N₄O₃ | Cayman Chemical |
| Molecular Weight | 464.5 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | MedKoo Biosciences |
| Storage Temperature | -20°C | Cayman Chemical |
| Solubility | DMSO: >23.05 mg/mL | APExBIO |
| Handling Precautions | Use in a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. | General Laboratory Safety |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for the safe segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
